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Foundational

An In-depth Technical Guide to Methyl 5-methyl-6-(piperidin-1-yl)nicotinate: A Theoretical and Applied Perspective

To our valued research community: Following a comprehensive search of chemical and scientific databases, we have determined that "Methyl 5-methyl-6-(piperidin-1-yl)nicotinate" is not a currently documented or commerciall...

Author: BenchChem Technical Support Team. Date: February 2026

To our valued research community:

Following a comprehensive search of chemical and scientific databases, we have determined that "Methyl 5-methyl-6-(piperidin-1-yl)nicotinate" is not a currently documented or commercially available compound. As such, no experimental data regarding its synthesis, molecular weight, or spectroscopic profile exists in the public domain.

In the spirit of scientific advancement and to provide a valuable resource for researchers in drug development, this guide will instead focus on a closely related and well-characterized compound: Methyl 6-methylnicotinate . This molecule shares the core nicotinic acid methyl ester structure and provides a foundational understanding of the chemical class to which the theoretical "Methyl 5-methyl-6-(piperidin-1-yl)nicotinate" would belong.

This guide will provide a comprehensive technical overview of Methyl 6-methylnicotinate, including its established molecular formula, molecular weight, synthesis protocols, and spectroscopic data. Furthermore, we will present a theoretical synthesis pathway for the originally requested compound, grounded in established chemical principles, to aid researchers who may be interested in its novel synthesis.

Part 1: Characterization of Methyl 6-methylnicotinate

Methyl 6-methylnicotinate is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] It is a derivative of nicotinic acid and belongs to the class of pyridine carboxylates, making it a valuable building block in organic synthesis.[3]

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 6-methylnicotinate is presented in the table below.

PropertyValueSource
Molecular Formula C₈H₉NO₂[3][4][5]
Molecular Weight 151.16 g/mol [3][4][5]
CAS Number 5470-70-2[5]
Appearance Colorless to Amber (Liquid) or White to Tan or Orange (Solid)[5]
Melting Point 34-37°C[3]
Boiling Point 160°C @ 106 mmHg[3][5]
Solubility Slightly soluble in chloroform, ethyl acetate, and methanol[3]
Spectroscopic Profile

The structural elucidation of Methyl 6-methylnicotinate is confirmed through various spectroscopic methods.

¹H NMR (Proton NMR) Data (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
9.06Singlet (s)-1HH-2 (Pyridine ring)
8.13Doublet of doublets (dd)8.0, 2.01HH-4 (Pyridine ring)
7.20Doublet (d)8.01HH-5 (Pyridine ring)
3.89Singlet (s)-3H-OCH₃ (Ester methyl)
2.58Singlet (s)-3H-CH₃ (Pyridine methyl)
Source: BenchChem[1]

Part 2: Synthesis of Methyl 6-methylnicotinate

The most common method for the synthesis of Methyl 6-methylnicotinate is the Fischer esterification of 6-methylnicotinic acid with methanol in the presence of a strong acid catalyst.

Experimental Protocol: Fischer Esterification

This protocol details the synthesis of Methyl 6-methylnicotinate from 6-methylnicotinic acid.

Materials:

  • 6-Methylnicotinic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 6-methylnicotinic acid in methanol, add concentrated sulfuric acid dropwise at room temperature.

  • Heat the mixture to reflux and maintain for several hours.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield Methyl 6-methylnicotinate.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product 6_methylnicotinic_acid 6-Methylnicotinic Acid Esterification Fischer Esterification (H₂SO₄ catalyst, Reflux) 6_methylnicotinic_acid->Esterification Methanol Methanol Methanol->Esterification Workup Neutralization (NaHCO₃) Extraction (Ethyl Acetate) Esterification->Workup Reaction Mixture Purification Drying (Na₂SO₄) Solvent Removal Workup->Purification Organic Phase Methyl_6_methylnicotinate Methyl 6-methylnicotinate Purification->Methyl_6_methylnicotinate Final Product

Caption: Fischer esterification workflow for the synthesis of Methyl 6-methylnicotinate.

Part 3: Theoretical Synthesis of Methyl 5-methyl-6-(piperidin-1-yl)nicotinate

While no published synthesis for Methyl 5-methyl-6-(piperidin-1-yl)nicotinate exists, a plausible synthetic route can be proposed based on established nucleophilic aromatic substitution reactions. The key would be the displacement of a suitable leaving group at the 6-position of a methyl 5-methylnicotinate precursor by piperidine.

A potential precursor would be Methyl 6-chloro-5-methylnicotinate. The synthesis could proceed as follows:

  • Starting Material: Methyl 6-chloro-5-methylnicotinate.

  • Reagent: Piperidine.

  • Reaction: Nucleophilic aromatic substitution, where the nitrogen of piperidine displaces the chlorine atom on the pyridine ring. This reaction is often facilitated by a base and may require elevated temperatures.

Proposed Synthesis Workflow Diagram

TheoreticalSynthesis cluster_reactants Proposed Reactants cluster_process Proposed Process cluster_product Target Product Precursor Methyl 6-chloro-5-methylnicotinate SNAr_Reaction Nucleophilic Aromatic Substitution (SNAr) (Base, Heat) Precursor->SNAr_Reaction Piperidine Piperidine Piperidine->SNAr_Reaction Purification Standard Workup and Purification SNAr_Reaction->Purification Crude Product Target_Compound Methyl 5-methyl-6-(piperidin-1-yl)nicotinate Purification->Target_Compound Purified Product

Caption: Proposed synthesis of Methyl 5-methyl-6-(piperidin-1-yl)nicotinate.

Part 4: Applications and Future Directions

Methyl 6-methylnicotinate is primarily used as an intermediate in the pharmaceutical industry.[1] Notably, it is a precursor for the synthesis of Etoricoxib, a non-steroidal anti-inflammatory drug (NSAID), and other compounds targeting central nervous system (CNS) disorders.[2][3]

The theoretical Methyl 5-methyl-6-(piperidin-1-yl)nicotinate, if synthesized, could be investigated for a range of biological activities, given the prevalence of the piperidine moiety in many CNS-active drugs.

References

  • 6- methyl Nicotinate Manufacturers,Exporters,Suppliers in India. Premier Group. [Link]

  • (48) methyl-6-methyinicotinate Route of Synthesis. [Link]

Sources

Exploratory

The Synthesis, Reactivity, and Characterization of Piperidinyl-Substituted Pyridine Esters: A Technical Guide for Medicinal Chemists

Introduction: A Privileged Scaffold in Modern Drug Discovery The confluence of the pyridine ring, a piperidinyl moiety, and an ester functional group gives rise to a class of compounds with significant utility in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

The confluence of the pyridine ring, a piperidinyl moiety, and an ester functional group gives rise to a class of compounds with significant utility in medicinal chemistry. Piperidinyl-substituted pyridine esters are prevalent scaffolds in a wide array of biologically active molecules, from central nervous system (CNS) agents to anticancer therapeutics.[1][2] The pyridine core, a bioisostere of a phenyl ring, offers advantages in terms of aqueous solubility and the ability to engage in hydrogen bonding, while the piperidine substituent can modulate lipophilicity, basicity, and provide a vector for interacting with specific receptor pockets.[][4] The ester group, often a prodrug moiety, can be strategically employed to improve pharmacokinetic properties, which can be hydrolyzed in vivo to the corresponding bioactive carboxylic acid.[5][6]

This technical guide provides a comprehensive overview of the chemical properties of piperidinyl-substituted pyridine esters, with a focus on their synthesis, reactivity, and analytical characterization. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Synthetic Strategies: Forging the Piperidinyl-Pyridine Bond

The construction of piperidinyl-substituted pyridine esters can be approached in two primary ways: by introducing the piperidine moiety onto a pre-existing pyridine ester (a substitution approach) or by constructing the pyridine ring with the piperidinyl substituent already in place (a cyclization approach).

Nucleophilic Aromatic Substitution (SNAr): A Workhorse Reaction

The most common and versatile method for synthesizing these compounds is through the nucleophilic aromatic substitution (SNAr) of a halopyridine ester with piperidine. For this reaction to proceed efficiently, the pyridine ring must be activated by an electron-withdrawing group, which the ester itself can provide, particularly when positioned at the 2- or 4-position relative to the leaving group.

The general mechanism for the SNAr reaction is a two-step addition-elimination process. The nucleophilic piperidine attacks the electron-deficient carbon atom bearing the leaving group (typically a halogen), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is then restored by the expulsion of the leaving group.

Experimental Protocol: Synthesis of Ethyl 2-(Piperidin-1-yl)nicotinate via SNAr

This protocol provides a general procedure for the synthesis of a representative piperidinyl-substituted pyridine ester.

Materials:

  • Ethyl 2-chloronicotinate

  • Piperidine

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN), or Toluene)

  • Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N))

Procedure:

  • To a solution of ethyl 2-chloronicotinate (1.0 eq) in the chosen anhydrous solvent, add piperidine (1.2 eq) and the base (1.5 eq).

  • Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate (the salt of the base) is present, remove it by filtration.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by NMR, MS, and IR spectroscopy.

Pyridine Ring Formation

Alternatively, the pyridine ring can be constructed with the piperidinyl substituent already incorporated. Various named reactions, such as the Hantzsch pyridine synthesis or the Bohlmann-Rahtz pyridine synthesis, can be adapted for this purpose, although this approach is generally less common for this specific subclass of compounds.[7]

Key Chemical Properties and Reactivity

The chemical behavior of piperidinyl-substituted pyridine esters is a composite of the properties of its three constituent parts: the aromatic pyridine ring, the basic piperidine moiety, and the hydrolyzable ester.

The Pyridine Ring: An Electron-Deficient Aromatic System

The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to a π-deficient aromatic system.[8] This has several important consequences for its reactivity:

  • Electrophilic Aromatic Substitution (EAS): The pyridine ring is significantly less reactive towards electrophiles than benzene. When EAS does occur, it is generally directed to the 3-position.[8]

  • Nucleophilic Aromatic Substitution (SNAr): As discussed, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions, especially when a good leaving group is present.

The Piperidine Moiety: A Secondary Amine

The piperidine ring is a saturated heterocycle and behaves as a typical secondary amine. Its key chemical property is its basicity. The pKa of the conjugate acid of piperidine is approximately 11.2, making it a moderately strong organic base.[9] This basicity can influence the overall properties of the molecule and provides a handle for salt formation to improve solubility.

The Ester Functional Group: A Gateway to Carboxylic Acids

The ester group is susceptible to hydrolysis, both under acidic and basic conditions, to yield the corresponding carboxylic acid. This reaction is of paramount importance in drug design, as the ester can act as a prodrug, masking the more polar carboxylic acid to improve oral absorption. Once absorbed, the ester is cleaved by esterases in the plasma or tissues to release the active carboxylic acid.

The rate of hydrolysis is influenced by the steric and electronic environment of the ester. For example, esters at the sterically hindered 2-position of the pyridine ring may hydrolyze more slowly than those at the 3- or 4-positions.

Logical Flow of Ester Hydrolysis

G Ester Piperidinyl-Substituted Pyridine Ester Intermediate Tetrahedral Intermediate Ester->Intermediate H₂O, H⁺ or OH⁻ Acid Piperidinyl-Substituted Pyridine Carboxylic Acid Intermediate->Acid Elimination of Alcohol Alcohol Alcohol Intermediate->Alcohol

Caption: Generalized mechanism of ester hydrolysis.

Physicochemical Properties: Tailoring for Drug-Likeness

The physicochemical properties of piperidinyl-substituted pyridine esters, such as their acidity/basicity (pKa), lipophilicity (logP/logD), and solubility, are critical determinants of their pharmacokinetic and pharmacodynamic behavior.

PropertyInfluencing FactorsImportance in Drug Discovery
pKa The basicity of the piperidine nitrogen is the dominant factor. The pyridine nitrogen is weakly basic (pKa of pyridinium is ~5.2).[8][9]Influences solubility, salt formation, and receptor interactions.
logP/logD The piperidine ring increases lipophilicity compared to an amino-substituted pyridine. The ester group also contributes to lipophilicity. The overall logP can be tuned by the nature of the ester's alkyl group and other substituents.[10][11]A key determinant of membrane permeability, oral absorption, and metabolic stability.
Solubility Influenced by the polarity of the molecule, its ability to form hydrogen bonds, and its crystalline nature. Salt formation at the piperidine nitrogen can significantly enhance aqueous solubility.[]Crucial for formulation and achieving therapeutic concentrations.

Note: Specific pKa and logP values are highly dependent on the substitution pattern and the specific ester group.

Analytical Characterization: Confirming Structure and Purity

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous characterization and purity assessment of piperidinyl-substituted pyridine esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are the primary tools for structural elucidation.

  • ¹H NMR:

    • Pyridine Protons: The protons on the pyridine ring typically appear in the aromatic region (δ 7.0-9.0 ppm). The electron-withdrawing effect of the ester group and the electron-donating effect of the piperidinyl group will influence their chemical shifts.[12][13]

    • Piperidine Protons: The protons on the piperidine ring will appear in the aliphatic region (δ 1.5-4.0 ppm). The protons on the carbons adjacent to the nitrogen will be deshielded and appear at a higher chemical shift.

    • Ester Protons: The protons of the alkyl group of the ester will have characteristic chemical shifts (e.g., a quartet for the -CH₂- and a triplet for the -CH₃ of an ethyl ester).

  • ¹³C NMR:

    • Pyridine Carbons: The carbons of the pyridine ring will appear in the aromatic region (δ 120-160 ppm). The carbon attached to the nitrogen will be at a lower field.

    • Piperidine Carbons: The carbons of the piperidine ring will appear in the aliphatic region (δ 20-60 ppm).

    • Ester Carbonyl: The carbonyl carbon of the ester will appear at a characteristic downfield chemical shift (δ ~165-175 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern. Electrospray ionization (ESI) is a common technique for these compounds, which will typically show a strong protonated molecular ion peak [M+H]⁺ in the positive ion mode.

Common Fragmentation Pathways:

  • α-Cleavage: Fragmentation of the piperidine ring adjacent to the nitrogen atom is a common pathway.[14][15]

  • Loss of the Ester Group: Fragmentation involving the loss of the alkoxy group or the entire ester moiety can be observed.

  • Pyridine Ring Fragmentation: The pyridine ring itself can undergo fragmentation, although it is generally more stable.

Workflow for Characterization

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Synthesis Synthesis of Crude Product Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS HPLC HPLC Analysis Purification->HPLC Purity Purity Assessment NMR->Purity MS->Purity HPLC->Purity

Caption: A typical workflow for the synthesis and characterization of piperidinyl-substituted pyridine esters.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the method of choice for assessing the purity of piperidinyl-substituted pyridine esters. A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (often with a small amount of acid like formic or trifluoroacetic acid to ensure protonation of the basic nitrogens and good peak shape) and an organic solvent such as acetonitrile or methanol. Detection is usually performed with a UV detector.[16]

Structure-Activity Relationships (SAR) in Medicinal Chemistry

The piperidinyl-substituted pyridine ester scaffold allows for systematic modification at several positions to optimize biological activity, selectivity, and pharmacokinetic properties.

Position of ModificationCommon ModificationsImpact on Biological Activity and Properties
Piperidine Ring Substitution with alkyl, aryl, or functional groups.Can modulate lipophilicity, basicity, and provide key interactions with the target protein. Can also influence metabolic stability.[17][18]
Pyridine Ring Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups).Can modulate electronic properties, lipophilicity, and provide additional binding interactions. Can also block sites of metabolism.
Ester Group Variation of the alkyl or aryl group of the ester.Primarily influences the rate of hydrolysis (prodrug activation) and can affect solubility and lipophilicity.[19]
Linker (if present) If a linker connects the piperidine and pyridine rings, its length and flexibility can be varied.Can optimize the spatial orientation of the two rings for optimal binding to the target.[20]

Case Study: Piperidinyl Pyridine Derivatives as CNS Agents

In the development of agents targeting the central nervous system, the ability of a compound to cross the blood-brain barrier (BBB) is critical. The lipophilicity of piperidinyl-substituted pyridine esters can be fine-tuned to achieve the optimal balance for BBB penetration. For example, small, non-polar substituents on the piperidine or pyridine ring can enhance lipophilicity and brain penetration.[1][4]

Conclusion: A Versatile Scaffold with Enduring Potential

Piperidinyl-substituted pyridine esters represent a valuable and versatile class of compounds in the medicinal chemist's toolbox. Their synthesis is readily achieved through established methods, and their chemical properties can be rationally modulated to optimize for a desired biological and pharmacokinetic profile. A thorough understanding of their synthesis, reactivity, and analytical characterization is essential for the successful design and development of novel therapeutics based on this privileged scaffold.

References

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Foundational

Difference between Methyl 5-methyl-6-(piperidin-1-yl)nicotinate and its ethyl ester analog

An In-Depth Technical Guide to the Comparative Analysis of Methyl 5-methyl-6-(piperidin-1-yl)nicotinate and its Ethyl Ester Analog for Drug Development Professionals Abstract In the landscape of medicinal chemistry, the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Comparative Analysis of Methyl 5-methyl-6-(piperidin-1-yl)nicotinate and its Ethyl Ester Analog for Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, the strategic modification of lead compounds is a cornerstone of drug discovery, enabling the optimization of pharmacokinetic and pharmacodynamic profiles. A common and impactful modification is the alteration of an ester group, a change that can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. This technical guide provides a comprehensive comparative analysis of Methyl 5-methyl-6-(piperidin-1-yl)nicotinate and its ethyl ester counterpart, Ethyl 5-methyl-6-(piperidin-1-yl)nicotinate. While these specific compounds may not be extensively documented in public literature, this guide synthesizes established principles of medicinal chemistry and data from analogous structures to offer a predictive and practical framework for researchers. We will delve into plausible synthetic routes, compare anticipated physicochemical properties, and explore the expected differences in their metabolic fate and biological activity. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in navigating the nuanced decision of ester selection in their quest for novel therapeutics.

Introduction: The Strategic Imperative of Ester Selection in Drug Design

The pyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its ability to engage in hydrogen bonding and its metabolic stability make it an attractive starting point for drug design. The incorporation of a piperidine moiety can further enhance lipophilicity and modulate receptor binding. When such a scaffold also contains a carboxylate group, the choice of its esterification—most commonly as a methyl or ethyl ester—becomes a critical decision point in the optimization of a lead compound.

This choice is far from trivial. The seemingly minor difference of a single methylene group can lead to significant variations in:

  • Physicochemical Properties: Influencing solubility, crystallinity, and formulation characteristics.

  • Pharmacokinetics: Affecting oral bioavailability, plasma stability, and metabolic clearance.[1][2]

  • Pharmacodynamics: Potentially altering receptor binding affinity and duration of action.

This guide will systematically explore these differences through the lens of our two subject molecules, providing both theoretical grounding and practical experimental designs to empower researchers in their decision-making process.

Synthesis and Characterization: A Proposed Approach

Proposed Synthetic Pathway

The synthesis would likely commence from a suitable di-substituted pyridine precursor, such as methyl 5-methyl-6-chloronicotinate.

Step 1: Nucleophilic Aromatic Substitution

The piperidine moiety can be introduced onto the pyridine ring via a nucleophilic aromatic substitution reaction. The chlorine atom at the 6-position is activated towards displacement by the electron-withdrawing ester group.

  • Reactants: Methyl 5-methyl-6-chloronicotinate and piperidine.

  • Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Conditions: The reaction is typically heated to facilitate the substitution.

Step 2: Transesterification or Direct Esterification

To obtain the corresponding ethyl ester, one of two approaches can be taken:

  • Transesterification: The methyl ester from Step 1 can be converted to the ethyl ester by heating in an excess of ethanol with an acid or base catalyst.

  • Direct Esterification: Alternatively, the synthesis could start from 5-methyl-6-chloronicotinic acid, which would first undergo the nucleophilic aromatic substitution with piperidine, followed by Fischer esterification with either methanol or ethanol to yield the desired methyl or ethyl ester, respectively.[3][4]

Experimental Protocol: Synthesis of Ethyl 5-methyl-6-(piperidin-1-yl)nicotinate

  • Reaction Setup: To a solution of 5-methyl-6-(piperidin-1-yl)nicotinic acid (1.0 eq) in anhydrous ethanol (20 volumes), slowly add concentrated sulfuric acid (0.2 eq) at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G cluster_synthesis Proposed Synthetic Workflow Start 5-methyl-6-chloronicotinic acid Step1 Nucleophilic Aromatic Substitution (Piperidine, Heat) Start->Step1 Intermediate 5-methyl-6-(piperidin-1-yl)nicotinic acid Step1->Intermediate Step2_Me Fischer Esterification (Methanol, H+) Intermediate->Step2_Me Step2_Et Fischer Esterification (Ethanol, H+) Intermediate->Step2_Et Product_Me Methyl 5-methyl-6-(piperidin-1-yl)nicotinate Step2_Me->Product_Me Product_Et Ethyl 5-methyl-6-(piperidin-1-yl)nicotinate Step2_Et->Product_Et

Caption: Proposed synthetic workflow for the target compounds.

Comparative Physicochemical Properties

The addition of a methylene group in the ethyl ester leads to predictable changes in the molecule's physicochemical properties. These differences, while subtle, can have a significant impact on the drug development process.[5]

PropertyMethyl 5-methyl-6-(piperidin-1-yl)nicotinateEthyl 5-methyl-6-(piperidin-1-yl)nicotinateRationale and Implications
Molecular Weight LowerHigherA higher molecular weight can impact diffusion and membrane permeability.
Polarity More PolarLess PolarLower polarity generally leads to increased lipophilicity (higher LogP).[5]
Lipophilicity (LogP) LowerHigherHigher lipophilicity can improve absorption across biological membranes but may also increase metabolic liability and off-target effects.[1][2]
Volatility More VolatileLess VolatileThis is more relevant for analytical characterization (e.g., in gas chromatography) than for biological activity.[5]
Aqueous Solubility HigherLowerHigher polarity of the methyl ester is expected to confer greater aqueous solubility, which can be advantageous for formulation.

Anticipated Pharmacokinetic and Pharmacodynamic Differences

The primary divergence in the biological performance of these two analogs is expected to arise from their differential susceptibility to enzymatic hydrolysis and their differing lipophilicity.

Metabolic Stability and Hydrolysis

Ester-containing drugs are often substrates for carboxylesterases, which are abundant in the liver, plasma, and other tissues.[6][7] The rate of hydrolysis can vary between methyl and ethyl esters, although the direction of this difference is not always predictable and can be substrate-dependent.[6][7]

  • Methyl Esters: Generally, methyl esters are considered to be more sterically accessible to esterases and may be hydrolyzed more rapidly.[6] However, some studies have shown methyl esters to be more stable.[6]

  • Ethyl Esters: The bulkier ethyl group can sometimes hinder the approach of the enzyme, leading to slower hydrolysis and a longer in vivo half-life.[6]

The rate of conversion to the active carboxylic acid metabolite will directly impact the drug's pharmacokinetic profile and duration of action.

Experimental Protocol: In Vitro Metabolic Stability Assay

  • Incubation: Incubate the test compound (methyl or ethyl ester) at a final concentration of 1 µM with liver microsomes (0.5 mg/mL) or plasma in a phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-warm the mixture at 37°C for 5 minutes, then initiate the reaction by adding NADPH (for microsomal stability) or by starting the timer (for plasma stability).

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line will give the elimination rate constant, from which the in vitro half-life can be calculated.

G cluster_stability In Vitro Stability Assessment Workflow Compound Test Compound (Methyl or Ethyl Ester) Incubation Incubate with Liver Microsomes or Plasma Compound->Incubation Sampling Time-course Sampling and Quenching Incubation->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis Data Calculate In Vitro Half-life Analysis->Data

Caption: Workflow for in vitro metabolic stability assessment.

Oral Bioavailability

The oral bioavailability of these compounds will be a function of their solubility and permeability.

  • Methyl Ester: Its potentially higher aqueous solubility may lead to better dissolution in the gastrointestinal tract.

  • Ethyl Ester: Its higher lipophilicity could enhance its absorption across the intestinal epithelium.

A trade-off between these two properties often dictates the optimal ester for oral delivery. The "best" choice will depend on the overall properties of the parent molecule.

Potential Biological Activity

The piperidine and nicotinic acid scaffolds are found in a variety of biologically active molecules. Nicotinic acid derivatives are known to interact with nicotinic acetylcholine receptors and have roles in lipid metabolism. Piperidine-containing compounds have a broad range of activities, including CNS effects and enzyme inhibition.[8] The specific biological target of these compounds would need to be determined experimentally, but it is plausible they could have applications in CNS disorders or metabolic diseases.

The ester group itself is unlikely to directly participate in receptor binding, as it is expected to be a prodrug that is hydrolyzed to the active carboxylic acid. However, the pharmacokinetics of this conversion will influence the concentration of the active drug at the target site, thereby affecting the observed potency and duration of action.

Conclusion and Recommendations

The choice between Methyl 5-methyl-6-(piperidin-1-yl)nicotinate and its ethyl ester analog is a multi-faceted decision that should be driven by empirical data.

  • The methyl ester , with its anticipated higher aqueous solubility, may be a better starting point if formulation challenges are a primary concern.

  • The ethyl ester , with its expected higher lipophilicity, could be advantageous if poor membrane permeability is limiting the efficacy of the parent compound.

It is strongly recommended that both analogs be synthesized and profiled in parallel. A comprehensive in vitro ADME screening cascade, including solubility, LogP, plasma stability, and microsomal stability assays, will provide the necessary data to make an informed decision on which candidate to advance into further preclinical development. This head-to-head comparison will de-risk the development process and increase the probability of selecting a clinical candidate with an optimal pharmacokinetic profile.

References

  • Daan, D. J. F. (2003). In vitro systems for prediction of oral absorption of relatively water-soluble drugs and ester prodrugs. International Journal of Pharmaceutics, 263(1-2), 35-44.
  • Iyer, L. V. (1993). An in-vitro and in-vivo correlative approach to the evaluation of ester prodrugs to improve oral delivery of propranolol. Journal of Pharmacy and Pharmacology, 45(4), 246-252.
  • BenchChem. (n.d.). A Comparative Analysis of Ethyl 3-methyl-2-phenylbut-2-enoate and Methyl 3-methyl-2-phenylbut-2-enoate.
  • Hussain, M. A., & Aungst, B. J. (2009). Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Current Pharmaceutical Design, 15(19), 2217-2233.
  • de Oliveira, D. N., & de Freitas, S. V. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1234-1242.
  • Wuest, M., & Wuest, F. (2011). The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference. Nuclear Medicine and Biology, 38(1), 13-17.
  • Kumar, P., & Kumar, A. (2014). Ester Prodrugs of Ketoprofen: Synthesis, In Vitro Stability, In Vivo Biological Evaluation and In Silico Comparative Docking Studies Against COX-1 and COX-2. Medicinal Chemistry, 10(7), 689-700.
  • Plourde, M., & Cunnane, S. C. (2020). Comparison of pharmacokinetics of omega-3 fatty acid supplements in monoacylglycerol or ethyl ester in humans: a randomized controlled trial. Lipids in Health and Disease, 19(1), 213.
  • Park, K. (2014). In Vitro/In Vivo Correlations: Fundamentals, Development Considerations, and Applications. In Biomaterials Science (pp. 1141-1153). Elsevier.
  • BenchChem. (n.d.). Synthesis of Methyl 6-Methylnicotinate (B8608588): A Technical Guide.
  • Nordoy, A., Barstad, L., Connor, W. E., & Hatcher, L. (1991). Absorption of the n-3 eicosapentaenoic and docosahexaenoic acids as ethyl esters and triglycerides by humans. The American Journal of Clinical Nutrition, 53(5), 1185-1190.
  • ChemicalBook. (2026, January 26). METHYL 5-METHYLNICOTINATE | 29681-45-6.
  • Queimada, A. J., & Coutinho, J. A. P. (2010). Densities and Viscosities of Fatty Acid Methyl and Ethyl Esters.
  • ChemicalBook. (n.d.). METHYL 5-METHYLNICOTINATE synthesis.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Tiwari, A. K. (2021). Magic Methyl Effects in Drug Design. Juniper Online Journal of Pharmacology & Pharmacokinetics, 1(1).
  • Gautam, G., & Agarwal, A. K. (2022). Experimental investigation of spray characteristics of ethyl esters in a constant volume chamber. Fuel, 310, 122425.
  • Ferreira, O., & Piarulli, U. (2020). Piperine and Its Derivatives with Antitumor Activity. Molecules, 25(17), 3894.
  • Wang, Y., Yao, Y., Liu, J., Wu, L., Liu, T., Cui, J., & Lee, D. Y. W. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Drug Design, Development and Therapy, 14, 2057-2068.
  • Peterson, C. L., & Scarrah, W. P. (1984). Rapeseed oil transesterification for diesel fuel. Journal of the American Oil Chemists' Society, 61(10), 1593-1597.
  • Zhang, X., & Zhang, Y. (2023). Piperine: Chemistry and Biology. Molecules, 28(24), 8031.
  • Wang, Y., et al. (2015). Design, synthesis, and biological evaluation of arylmethylpiperidines as Kv1.5 potassium channel inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(15), 2943-2947.
  • Lee, H., & Kim, Y. (2024). Pharmacokinetic Comparison Between a Fixed-Dose Combination of Atorvastatin/Omega-3-Acid Ethyl Esters and the Corresponding Loose Combination in Healthy Korean Male Subjects. Clinical Therapeutics, 46(2), 134-141.
  • Encinar, J. M., & Gonzalez, J. F. (2009). Transesterification of Vegetable Oils with Ethanol and Characterization of the Key Fuel Properties of Ethyl Esters. Energy & Fuels, 23(6), 3242-3248.
  • Jalageri, M. D. (2021). A Mini Review on Piperizine Derivatives and their Biological Activity.
  • European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics: questions and answers.
  • Wang, Y. (2025). Comparative Study, Drug Metabolism and Its Impact on Pharmacokinetics and Therapeutic Outcomes. Journal of Bioequivalence & Bioavailability, 17(8), 648.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). The Chemical Synthesis and Applications of Methyl 6-Methylnicotinate.

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Protocols & Analytical Methods

Method

Application Note: Optimizing Reaction Conditions for the Esterification of 5-methyl-6-(piperidin-1-yl)nicotinic acid

An Application Guide for Drug Development Professionals Abstract This guide provides a comprehensive analysis of reaction conditions for the synthesis of esters from 5-methyl-6-(piperidin-1-yl)nicotinic acid, a heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Development Professionals

Abstract

This guide provides a comprehensive analysis of reaction conditions for the synthesis of esters from 5-methyl-6-(piperidin-1-yl)nicotinic acid, a heterocyclic carboxylic acid of interest in pharmaceutical development. The structural features of this substrate, including a sterically hindered carboxylic acid and two basic nitrogen centers, present unique challenges for traditional esterification methods. We will explore several robust synthetic strategies, detailing the mechanistic rationale behind each and providing field-tested protocols. This document serves as a practical resource for researchers, scientists, and drug development professionals to select and optimize the most suitable esterification method, ensuring high yield and purity.

Introduction: The Synthetic Challenge

5-methyl-6-(piperidin-1-yl)nicotinic acid is a valuable building block in medicinal chemistry. Its ester derivatives are often crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs). However, the esterification of this substrate is not trivial. The primary challenges include:

  • Steric Hindrance: The carboxylic acid group is flanked by a methyl group and a bulky piperidine ring, which can impede the approach of the alcohol nucleophile.

  • Basicity: The presence of two basic nitrogen atoms (the pyridine ring nitrogen and the piperidine nitrogen) complicates acid-catalyzed reactions. Strong acids will protonate these sites, potentially altering the substrate's reactivity and solubility.[1][2]

Selecting an appropriate esterification strategy requires careful consideration of these factors to overcome steric barriers and manage the substrate's acid-base chemistry. This note evaluates four primary methods: Fischer-Speier Esterification, Steglich Esterification, Acyl Chloride-mediated Esterification, and the Mitsunobu Reaction.

Comparative Analysis of Esterification Strategies

The choice of esterification method is dictated by the substrate's sensitivity, the desired scale, and the properties of the alcohol. Below is a comparative overview of suitable methods for 5-methyl-6-(piperidin-1-yl)nicotinic acid.

Methodological Principles
  • Fischer-Speier Esterification: This is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an excess of alcohol.[3][4] The strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen, enhancing its electrophilicity for attack by the alcohol.[5][6] For nicotinic acid derivatives, the acid also protonates the ring nitrogen, a factor that must be managed during workup.[1][2] To drive the equilibrium towards the product, water must be removed, or a large excess of the alcohol must be used.[6][7]

  • Steglich Esterification: This method utilizes a coupling agent, typically a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[8][9] The reaction proceeds under mild, non-acidic conditions, making it ideal for acid-sensitive substrates.[10][11] DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, forming a reactive acylpyridinium species that is readily attacked by the alcohol.[8][12] This method is particularly effective for sterically demanding substrates.[8][13]

  • Acyl Chloride-Mediated Esterification: This is a highly efficient, two-step process. First, the carboxylic acid is converted to a highly reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[10][14] The resulting acyl chloride is then reacted with the alcohol, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct. This method is robust and generally high-yielding but involves handling moisture-sensitive and corrosive reagents.

  • Mitsunobu Reaction: This redox-condensation reaction allows for the conversion of primary and secondary alcohols to esters using triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[15][16] The reaction proceeds through the activation of the alcohol, which is then displaced by the carboxylate nucleophile.[15] While powerful, especially for achieving stereochemical inversion at chiral centers, it requires stoichiometric amounts of reagents, and the removal of byproducts like triphenylphosphine oxide can complicate purification.[17][18]

Data Presentation: Method Comparison
MethodKey ReagentsConditionsAdvantagesDisadvantagesSuitability for Topic
Fischer-Speier Alcohol (excess), H₂SO₄ or HClReflux (60-110 °C)Economical, simple reagents.[3]Harsh acidic conditions, requires excess alcohol, equilibrium reaction.[6]Moderate; requires careful pH control during workup.[1]
Steglich Alcohol, DCC, DMAP (cat.)Room TemperatureMild conditions, high yields, good for sterically hindered acids.[8][9][19]DCC byproduct (DCU) can be difficult to remove, potential for N-acylurea side product.[9]Excellent; avoids strong acids and overcomes steric hindrance.
Acyl Chloride 1. SOCl₂ or (COCl)₂ 2. Alcohol, Base0 °C to Room TempHigh yields, drives reaction to completion.Two-step process, harsh reagents (SOCl₂), moisture sensitive.[10]High; very effective but requires careful handling of reagents.
Mitsunobu Alcohol, PPh₃, DEAD/DIAD0 °C to Room TempVery mild conditions, broad scope.[15]Stoichiometric byproducts (phosphine oxide) complicate purification.[18]Good; a viable alternative if other methods fail.

Experimental Protocols & Workflows

General Experimental Workflow

The following diagram outlines the typical sequence for the synthesis and purification of the target esters.

G cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification A 1. Dissolve Acid in Anhydrous Solvent B 2. Add Alcohol & Reagents (e.g., DCC/DMAP) A->B C 3. Stir at Specified Temp (Monitor by TLC/LC-MS) B->C D 4. Filter Precipitated Byproducts (e.g., DCU) C->D Reaction Complete E 5. Aqueous Wash / Extraction (e.g., NaHCO₃ wash) D->E F 6. Dry Organic Layer (e.g., Na₂SO₄) E->F G 7. Concentrate in Vacuo F->G H 8. Column Chromatography (Silica Gel) G->H Crude Product I 9. Characterization (NMR, MS) H->I G cluster_step1 Step 1: Activation of Carboxylic Acid cluster_step2 Step 2: Acyl Transfer via DMAP cluster_step3 Step 3: Nucleophilic Attack by Alcohol cluster_side Side Reaction (DMAP suppresses this) RCOOH R-COOH DCC DCC OAI O-Acylisourea (Active Intermediate) RCOOH->OAI + DCC OAI_2 O-Acylisourea OAI_3 O-Acylisourea DMAP DMAP AP Acylpyridinium Ion (Highly Reactive) AP_2 Acylpyridinium Ion OAI_2->AP + DMAP ROH R'-OH Ester Ester (R-COOR') AP_2->Ester + R'-OH - DMAP NAU N-Acylurea (Unreactive) OAI_3->NAU 1,3-rearrangement

Sources

Application

Hydrolysis methods for Methyl 5-methyl-6-(piperidin-1-yl)nicotinate to free acid

This Application Note is designed for researchers and process chemists requiring a robust, scalable protocol for the hydrolysis of Methyl 5-methyl-6-(piperidin-1-yl)nicotinate to its corresponding free acid, 5-methyl-6-(...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust, scalable protocol for the hydrolysis of Methyl 5-methyl-6-(piperidin-1-yl)nicotinate to its corresponding free acid, 5-methyl-6-(piperidin-1-yl)nicotinic acid .

The following guide prioritizes chemical stability, yield maximization, and the specific handling of zwitterionic intermediates common in amino-nicotinate chemistry.

Chemical Context & Strategic Analysis

Before initiating the reaction, it is critical to understand the physicochemical properties of the substrate. This molecule contains three distinct functional regions that dictate the hydrolysis strategy:

  • The Ester (Target): A methyl ester at the C3 position.[1] It is moderately hindered by the C5-methyl group but remains accessible to nucleophilic attack.

  • The Pyridine Ring (Core): The electron-deficient ring makes the ester more electrophilic, generally accelerating base-catalyzed hydrolysis compared to phenyl esters.

  • The Piperidine Moiety (C6-Substituent): This is a strong electron-donating group (EDG). Through resonance, it increases the electron density on the pyridine ring, slightly deactivating the ester toward nucleophilic attack compared to unsubstituted nicotinates. More importantly, the piperidine nitrogen and pyridine nitrogen create a basic center, making the product zwitterionic .

The Challenge: The primary difficulty is not the reaction itself, but the isolation . The product exists as a zwitterion (internal salt) at neutral pH.

  • pH < 3: Cationic (Soluble in water).

  • pH > 8: Anionic (Soluble in water).

  • pH 4–6 (Isoelectric Point): Neutral Zwitterion (Least soluble in water; precipitates).

Selected Methods

Two protocols are presented. Method A (Alkaline Saponification) is the industry standard for this class of compounds due to its mildness and selectivity. Method B (Acidic Hydrolysis) is a backup for substrates sensitive to base or when the hydrochloride salt is the desired final form (though the user requested free acid, this method can generate it with a specific workup).

Method A: Lithium Hydroxide Mediated Saponification (Recommended)

Best for: High purity, mild conditions, and avoiding decarboxylation.

Reagents & Materials
  • Substrate: Methyl 5-methyl-6-(piperidin-1-yl)nicotinate (1.0 equiv)

  • Base: Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.5 – 3.0 equiv)

  • Solvent System: THF : Methanol : Water (3 : 1 : 1)[2]

    • Rationale: THF solubilizes the lipophilic piperidine/methyl ester; Water is required for hydrolysis; Methanol acts as a phase transfer bridge.

  • Acid for Workup: 1N HCl or Glacial Acetic Acid.

Step-by-Step Protocol
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the methyl ester (1.0 equiv) in the THF/MeOH mixture. Ensure complete dissolution before adding water.

  • Reagent Addition: Dissolve LiOH·H₂O (3.0 equiv) in the calculated volume of water. Add this aqueous solution dropwise to the organic mixture at Room Temperature (RT).

    • Note: The solution may turn slightly cloudy initially; this is normal.

  • Reaction: Stir vigorously at RT for 4–6 hours .

    • Monitor: Check by TLC (50% EtOAc/Hexanes) or LCMS. The starting material spot (Rf ~0.6) should disappear, replaced by a baseline spot (Free Acid).

    • Optimization: If reaction is incomplete after 6h, warm to 40°C. Avoid reflux to prevent potential decarboxylation of the electron-rich pyridine.

  • Concentration: Once complete, concentrate the reaction mixture under reduced pressure (Rotavap, 40°C) to remove THF and Methanol. You will be left with an aqueous slurry of the lithium carboxylate salt.

  • Workup (The Critical Step):

    • Dilute the aqueous residue with water (approx. 5 mL per gram of substrate).

    • Cool the solution to 0–5°C in an ice bath.

    • Slowly add 1N HCl dropwise while monitoring pH.

    • Target pH: Adjust to pH 5.0 – 6.0 .

    • Observation: The solution should thicken as the zwitterionic free acid precipitates.

  • Isolation:

    • Stir the slurry at 0°C for 30 minutes to maximize precipitation.

    • Filter the solid using a sintered glass funnel.

    • Wash the cake with cold water (2x) to remove LiCl salts.

    • Wash with a small amount of cold acetone or diethyl ether to remove unreacted ester or organic impurities.

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Method B: Acidic Hydrolysis

Best for: Scenarios where the basic conditions cause side reactions, or if the starting material is extremely insoluble in THF/MeOH.

Protocol
  • Suspension: Suspend the ester in 6N HCl (10 mL/g).

  • Reflux: Heat to reflux (approx. 100°C) for 2–4 hours.

    • Warning: Prolonged heating of electron-rich nicotinic acids can lead to decarboxylation (loss of CO₂). Monitor closely.

  • Neutralization: Cool to RT. The product exists as the soluble Hydrochloride salt.

  • Precipitation: To obtain the Free Acid, carefully neutralize with 6N NaOH or solid Na₂CO₃ to pH 5–6 . The solid will precipitate. Filter and dry as above.

Process Visualization

The following diagrams illustrate the reaction pathway and the critical decision logic during the workup phase.

G Start Methyl Ester (Substrate) Reaction Hydrolysis (LiOH / THF / H2O) Start->Reaction RT, 4-6h Intermed Lithium Carboxylate (Soluble Salt) Reaction->Intermed Evaporate Organics Acidification Acidify to pH 5-6 (Isoelectric Point) Intermed->Acidification Add 1N HCl Product Free Acid (Zwitterion Precipitate) Acidification->Product Filter & Dry

Figure 1: Reaction Scheme and Isolation Logic for Method A.

Workup Start Aqueous Residue (pH > 10) CheckPH Adjust pH Start->CheckPH pH_Low pH < 3 (Cationic Form) CheckPH->pH_Low Add Excess Acid pH_Iso pH 4 - 6 (Neutral Zwitterion) CheckPH->pH_Iso Careful Titration pH_High pH > 8 (Anionic Form) CheckPH->pH_High No Acid Added Result_Low Soluble in Water (No Precipitate) pH_Low->Result_Low Result_Iso Precipitates (Target Product) pH_Iso->Result_Iso Result_High Soluble in Water (No Precipitate) pH_High->Result_High

Figure 2: Solubility profile relative to pH. Success depends on hitting the "pH 4-6" window.

Analytical Data & Validation

To verify the identity of the Free Acid versus the Ester or Salt , look for these key markers:

1H NMR (DMSO-d6)[3]
  • Disappearance of Methyl Ester: The singlet at ~3.8–3.9 ppm (OCH₃) must be absent.

  • Carboxylic Acid Proton: A broad singlet typically appears at 11.0–13.0 ppm (COOH). Note: If the zwitterion is strong, this proton may be exchanged/invisible, or broadened significantly.

  • Piperidine Ring: Multiplets at ~1.6 ppm (CH₂) and ~3.0–3.5 ppm (N-CH₂).

  • Aromatic Protons: The C2 and C4 protons on the pyridine ring will shift slightly downfield compared to the ester due to the formation of the carboxylate/carboxylic acid.

Mass Spectrometry (LC-MS)[4]
  • Ester (Starting Material): [M+H]⁺ = 235.1

  • Free Acid (Target): [M+H]⁺ = 221.1

  • Observation: A mass shift of -14 Da indicates successful hydrolysis.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Precipitate at pH 5 Product is too polar/soluble.Saturate the aqueous layer with NaCl (brine) and extract with 2-MeTHF or n-Butanol . Evaporate to dryness.
Low Yield Incomplete hydrolysis.Check LCMS. If ester remains, add more LiOH and warm to 45°C.
Product is Sticky/Oil Impurities or solvent trapping.Triturate the oil with Diethyl Ether or Hexanes to induce crystallization.
Decarboxylation Reaction temperature too high.Repeat reaction at Room Temperature. Do not exceed 50°C.

References

  • ChemicalBook. (2020). Synthesis of 6-Aminonicotinic acid via alkaline hydrolysis. Retrieved from

  • Evans, D. A., & Black, W. C. (1993). Base-catalysed hydrolysis using lithium hydroxide in THF-methanol-water. Journal of the American Chemical Society.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Methyl 6-methylnicotinate. Retrieved from

  • Vertex AI Search. (2026). Consolidated search results for hydrolysis conditions of amino-nicotinates.

Sources

Method

Application Notes and Protocols for the Synthesis of Methyl 5-methyl-6-(piperidin-1-yl)nicotinate

Introduction Methyl 5-methyl-6-(piperidin-1-yl)nicotinate is a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery. Its synthesis primarily involves the formation of a ca...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 5-methyl-6-(piperidin-1-yl)nicotinate is a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery. Its synthesis primarily involves the formation of a carbon-nitrogen bond between the pyridine ring and a piperidine moiety. This guide provides a comprehensive overview of the catalytic methods employed in the preparation of this compound, with a particular focus on the palladium-catalyzed Buchwald-Hartwig amination. The protocols and discussions herein are intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step guidance.

The key transformation in the synthesis of Methyl 5-methyl-6-(piperidin-1-yl)nicotinate is the cross-coupling of a halogenated nicotinate precursor with piperidine. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of aryl C-N bonds, offering significant advantages over traditional methods, which often require harsh reaction conditions and have limited substrate scope.[1] This reaction utilizes a palladium catalyst in conjunction with a suitable ligand to facilitate the coupling of an aryl halide with an amine.[1]

Synthetic Strategy Overview

The most direct and efficient synthetic route to Methyl 5-methyl-6-(piperidin-1-yl)nicotinate involves a two-step process:

  • Preparation of the Precursor: Synthesis of a suitable halogenated precursor, typically Methyl 5-methyl-6-chloronicotinate.

  • Catalytic C-N Cross-Coupling: Palladium-catalyzed Buchwald-Hartwig amination of the chloro-precursor with piperidine.

This strategy is depicted in the workflow diagram below:

G cluster_0 Precursor Synthesis cluster_1 Catalytic Amination A 5-Methylnicotinic Acid B Methyl 5-methylnicotinate A->B Esterification C Methyl 5-methyl-6-chloronicotinate B->C Chlorination E Methyl 5-methyl-6-(piperidin-1-yl)nicotinate C->E Buchwald-Hartwig Amination D Piperidine D->E

Caption: Synthetic workflow for Methyl 5-methyl-6-(piperidin-1-yl)nicotinate.

Part 1: Synthesis of Methyl 5-methyl-6-chloronicotinate (Precursor)

The synthesis of the key precursor, Methyl 5-methyl-6-chloronicotinate, can be achieved from commercially available 5-methylnicotinic acid through a two-step sequence involving esterification followed by chlorination.

Protocol 1: Esterification of 5-Methylnicotinic Acid

This protocol describes the formation of Methyl 5-methylnicotinate.

Materials:

  • 5-Methylnicotinic acid

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 5-methylnicotinic acid (1.0 eq) in methanol, slowly add thionyl chloride (1.2 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Carefully add saturated sodium bicarbonate solution to the residue until the pH is neutral or slightly basic.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield Methyl 5-methylnicotinate.

Protocol 2: Chlorination of Methyl 5-methylnicotinate

This protocol details the chlorination at the 6-position of the pyridine ring.

Materials:

  • Methyl 5-methylnicotinate

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve Methyl 5-methylnicotinate (1.0 eq) in dichloromethane.

  • Add m-CPBA (1.1 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours to form the N-oxide.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • To the crude N-oxide, add phosphorus oxychloride (excess) and heat the mixture at 100-110 °C for 2-3 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain Methyl 5-methyl-6-chloronicotinate.

Part 2: Catalytic Preparation of Methyl 5-methyl-6-(piperidin-1-yl)nicotinate

The core of this synthesis lies in the palladium-catalyzed Buchwald-Hartwig amination. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.

The Buchwald-Hartwig Amination: Mechanism and Catalyst Selection

The Buchwald-Hartwig amination is a cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by a palladium complex.[1] The generally accepted catalytic cycle involves:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Methyl 5-methyl-6-chloronicotinate) to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine (piperidine) coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form an amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination, yielding the product (Methyl 5-methyl-6-(piperidin-1-yl)nicotinate) and regenerating the Pd(0) catalyst.

G A Pd(0)L_n Active Catalyst B Oxidative Addition Complex Ar-Pd(II)(X)L_n A->B + Ar-X C Amine Complex [Ar-Pd(II)(HNR'R'')L_n]X B->C + HNR'R'' D Amido Complex Ar-Pd(II)(NR'R'')L_n C->D + Base - Base-H+X- D->A Reductive Elimination P {Product | Ar-NR'R''} D->P

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Methyl 5-methyl-6-(piperidin-1-yl)nicotinate

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of Methyl 5-methyl-6-(piperidin-1-yl)nicotinate. The following...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of Methyl 5-methyl-6-(piperidin-1-yl)nicotinate. The following question-and-answer format addresses common challenges and offers detailed, field-proven protocols to ensure the highest purity of the final compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude product is a dark, oily residue after synthesis. What is the likely cause and the best initial purification strategy?

This is a common observation, often resulting from residual starting materials, side-products, or decomposition. The basic nitrogen of the piperidine and pyridine rings can be susceptible to oxidation.[1] The initial and most effective purification step is often an acid-base extraction. This technique leverages the basicity of the target compound to separate it from non-basic impurities.[2][3][4]

Causality: The basic nitrogen atoms on both the pyridine and piperidine rings can be protonated by an acid to form water-soluble salts.[5][6] Neutral organic impurities will remain in the organic phase, allowing for a clean separation.[2][7]

Q2: I performed an acid-base extraction, but my yield is very low. What could have gone wrong?

Low recovery after an acid-base extraction can stem from several factors:

  • Incomplete Protonation or Deprotonation: Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) during the acid wash and sufficiently basic (pH > 10) during the neutralization step.[5] Use a pH meter or pH paper for verification.

  • Insufficient Extractions: Perform multiple extractions (at least 3x) with the organic solvent at each stage (acid wash and back-extraction) to ensure complete transfer of the compound between phases.

  • Emulsion Formation: Vigorous shaking can lead to emulsions, which are difficult to separate. If an emulsion forms, let the separatory funnel stand for a longer period, or add a small amount of brine to help break the emulsion.

Q3: After acid-base extraction, I still see multiple spots on my Thin Layer Chromatography (TLC). How do I proceed?

If impurities persist after acid-base extraction, column chromatography is the recommended next step.[5] This technique separates compounds based on their differential adsorption to a stationary phase.[5]

Key Considerations for Column Chromatography:

  • Stationary Phase: Silica gel is the most common choice for compounds of this polarity.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is a good starting point. A gradient elution, gradually increasing the polarity, is often necessary to separate closely related impurities.[5]

  • Peak Tailing: Basic compounds like your target molecule can interact strongly with acidic silanol groups on the silica surface, leading to peak tailing.[8] To mitigate this, a small amount of a basic modifier, such as triethylamine (TEA) (e.g., 0.1-1%), can be added to the eluent system.[8]

Q4: My compound co-elutes with an impurity during column chromatography. What are my options?

When co-elution occurs, several strategies can be employed to improve separation:

  • Optimize the Mobile Phase: Experiment with different solvent systems. Sometimes, switching to a solvent with a different selectivity, such as dichloromethane or methyl tert-butyl ether (MTBE) in place of ethyl acetate, can resolve the co-eluting peaks.

  • Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica for basic compounds. Alternatively, reversed-phase chromatography (e.g., C18 silica) with a suitable aqueous/organic mobile phase could be effective.

  • Recrystallization: If the compound is a solid and of sufficient purity after chromatography, recrystallization can be a powerful final purification step.

Q5: I am attempting to recrystallize my product, but it either "oils out" or doesn't crystallize at all. What should I do?

"Oiling out" occurs when the compound's solubility in the hot solvent is too high, and it separates as a liquid upon cooling.[9] Failure to crystallize often means the compound is too soluble in the chosen solvent.[9]

Troubleshooting Recrystallization:

IssuePossible CauseSuggested Solution
Oiling Out Supersaturation is too high.Decrease the initial concentration by adding more solvent. Cool the solution more slowly.[9]
Impurities are present.Purify the material further by another technique (e.g., chromatography) before attempting recrystallization.[9]
No Crystals Form Solution is not supersaturated.Slowly evaporate some of the solvent to increase the concentration.[9]
Nucleation is inhibited.Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound.[9]
Compound is too soluble.Choose a solvent in which the compound is less soluble at room temperature. Consider an anti-solvent crystallization.[9]

Anti-Solvent Crystallization: Dissolve the compound in a minimal amount of a "good" solvent in which it is very soluble. Then, slowly add a "poor" solvent (anti-solvent) in which the compound is insoluble until turbidity persists.[9] This can induce crystallization.

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is designed to separate the basic Methyl 5-methyl-6-(piperidin-1-yl)nicotinate from neutral and acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).

  • Acidification: Transfer the organic solution to a separatory funnel and add 1 M hydrochloric acid (HCl). Shake the funnel gently, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. The protonated product will be in the aqueous layer. Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with 1 M HCl two more times. Combine all aqueous extracts.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated base, such as 6 M sodium hydroxide (NaOH), with stirring until the pH is > 10.[5] This will regenerate the neutral, free-base form of your compound.

  • Back-Extraction: Transfer the basic aqueous solution back to a separatory funnel and extract three times with an organic solvent (e.g., ethyl acetate). The purified product will now be in the organic phase.

  • Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[5]

G cluster_0 Acidification & Extraction cluster_1 Basification & Back-Extraction Crude Product in\nOrganic Solvent Crude Product in Organic Solvent Add 1M HCl Add 1M HCl Crude Product in\nOrganic Solvent->Add 1M HCl Protonation Separate Layers Separate Layers Add 1M HCl->Separate Layers Aqueous Layer\n(Product Salt) Aqueous Layer (Product Salt) Separate Layers->Aqueous Layer\n(Product Salt) Organic Layer\n(Impurities) Organic Layer (Impurities) Separate Layers->Organic Layer\n(Impurities) Add 6M NaOH (pH > 10) Add 6M NaOH (pH > 10) Aqueous Layer\n(Product Salt)->Add 6M NaOH (pH > 10) Neutralization Extract with\nOrganic Solvent Extract with Organic Solvent Add 6M NaOH (pH > 10)->Extract with\nOrganic Solvent Separate Layers_2 Separate Layers_2 Extract with\nOrganic Solvent->Separate Layers_2 Back-Extraction Organic Layer\n(Purified Product) Organic Layer (Purified Product) Separate Layers_2->Organic Layer\n(Purified Product) Aqueous Layer\n(Salts) Aqueous Layer (Salts) Separate Layers_2->Aqueous Layer\n(Salts) Dry & Evaporate Dry & Evaporate Organic Layer\n(Purified Product)->Dry & Evaporate Final Steps Pure Product Pure Product Dry & Evaporate->Pure Product

Caption: Workflow for Acid-Base Extraction.

Protocol 2: Silica Gel Column Chromatography

This protocol is for the purification of the product when impurities persist after extraction.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica gel bed.[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. If necessary, gradually increase the polarity of the eluent (gradient elution) to facilitate the separation of compounds with different polarities.[5]

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent by rotary evaporation.

G Prepare Silica\nGel Slurry Prepare Silica Gel Slurry Pack Column Pack Column Prepare Silica\nGel Slurry->Pack Column Load Crude Sample Load Crude Sample Pack Column->Load Crude Sample Elute with\nSolvent System Elute with Solvent System Load Crude Sample->Elute with\nSolvent System Collect Fractions Collect Fractions Elute with\nSolvent System->Collect Fractions Monitor by TLC Monitor by TLC Collect Fractions->Monitor by TLC Combine Pure\nFractions Combine Pure Fractions Monitor by TLC->Combine Pure\nFractions Discard Impure\nFractions Discard Impure Fractions Monitor by TLC->Discard Impure\nFractions Evaporate Solvent Evaporate Solvent Combine Pure\nFractions->Evaporate Solvent Pure Product Pure Product Evaporate Solvent->Pure Product

Caption: Workflow for Column Chromatography.

Purity Assessment

To confirm the purity of Methyl 5-methyl-6-(piperidin-1-yl)nicotinate, a combination of analytical techniques should be employed.

Analytical TechniquePurposeExpected Outcome for Pure Compound
Thin Layer Chromatography (TLC) Rapid purity check and monitoring of reactions/chromatography.A single spot with a consistent Rf value in a given solvent system.
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessment and detection of trace impurities.[10][11]A single major peak, with purity typically >98%.
Gas Chromatography-Mass Spectrometry (GC-MS) Purity assessment for volatile compounds and identification of impurities.[10][12]A single major peak with a mass spectrum corresponding to the molecular weight of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and purity assessment.¹H and ¹³C NMR spectra consistent with the expected chemical structure, with no significant impurity peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS) High-sensitivity impurity detection and identification.[10][13]A single major peak with the correct mass-to-charge ratio.

References

  • Acid–base extraction. Wikipedia. Available at: [Link]

  • Acid-Base Extraction. University of California, Los Angeles. Available at: [Link]

  • Acid-Base Extraction Definition. Fiveable. Available at: [Link]

  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available at: [Link]

  • Acid-Base Extraction Tutorial. YouTube. Available at: [Link]

  • Methyl Nicotinate | C7H7NO2. PubChem. Available at: [Link]

  • US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions. Google Patents.
  • Purification of different Pyridines using Waters X-bridge prep column. Interchim. Available at: [Link]

  • CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology. Google Patents.
  • Methyl nicotinate. Wikipedia. Available at: [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Available at: [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • Material Synthesis, Energy Diagram and Physicochemical Properties of Frequency Doubling 2 - Aminopyridine Barium Chloride (2apbc) Crystal. i-manager's Journal on Material Science. Available at: [Link]

  • CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline. Google Patents.
  • The chemical structures of nicotinic acid and its official impurities. ResearchGate. Available at: [Link]

  • Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. PMC. Available at: [Link]

  • (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. Indian Pharmacopoeia Commission. Available at: [Link]

  • Methyl nicotinate. Cheméo. Available at: [Link]

  • Nicotinic Acid-impurities. Pharmaffiliates. Available at: [Link]

  • US2861077A - Preparation of nicotinic acid esters. Google Patents.
  • Nicotinic Acid. Organic Syntheses. Available at: [Link]

  • CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid. Google Patents.
  • Analytical Methods. RSC Publishing. Available at: [Link]

  • How to purify Nicotinic acid derivatives from the reaction mixture? ResearchGate. Available at: [Link]

  • Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography. PubMed. Available at: [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies In Health And Medicine. Available at: [Link]

  • Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. MDPI. Available at: [Link]

  • Methyl 6 Methyl Nicotinate Manufacture Document. Scribd. Available at: [Link]

Sources

Optimization

Technical Support Center: Crystallization Protocol for Methyl 5-methyl-6-(piperidin-1-yl)nicotinate

Executive Summary Methyl 5-methyl-6-(piperidin-1-yl)nicotinate presents a classic "crystallization paradox" common to lipophilic amino-esters. The piperidine ring introduces conformational flexibility that lowers the mel...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-methyl-6-(piperidin-1-yl)nicotinate presents a classic "crystallization paradox" common to lipophilic amino-esters. The piperidine ring introduces conformational flexibility that lowers the melting point, while the pyridine nitrogen and ester group create competing polarity vectors.

The primary failure mode for this molecule is Liquid-Liquid Phase Separation (LLPS), colloquially known as "oiling out."

This guide moves beyond standard screening to address the specific thermodynamic behaviors of piperidinyl-nicotinates. It is designed to help you transition from a crude oil/gum to a free-flowing crystalline solid.

Module 1: The "Oiling Out" (LLPS) Crisis

Symptom: Upon cooling or adding antisolvent, the solution turns milky or deposits a viscous gum at the bottom of the vessel rather than forming crystals.

The Mechanism: This molecule likely exhibits a Submerged Metastable Liquid-Liquid Miscibility Gap . This means the "oiling out" boundary (spinodal decomposition) lies above the solubility curve in your phase diagram. When you cool the solution, you hit the oiling boundary before you hit the crystal nucleation limit.

Troubleshooting Protocol
VariableAdjustmentScientific Rationale
Temperature Keep T > T_oil during antisolvent addition.You must stay in the single-phase region until seeds are added. Adding antisolvent at low temperatures forces the system into the immiscible oil zone.
Seeding Mandatory (0.5 - 2.0 wt%). Seeds bypass the high energy barrier of primary nucleation. Without seeds, the system supersaturates until it relieves energy by oiling out.
Antisolvent Switch from Water to Heptane. Water is a potent antisolvent but promotes hydrolysis. Heptane is milder and allows for better control of the Metastable Zone Width (MSZW).
Agitation Increase shear. If oiling occurs, high shear can disperse oil droplets, increasing surface area for eventual crystallization (though this is a rescue, not a fix).
Visualizing the LLPS Trap

The following diagram illustrates why your current process might be failing (hitting the "Oiling Out Zone" before Nucleation).

LLPS_Phase_Diagram Start Hot Solution (Single Phase) Cooling Cooling / Antisolvent Start->Cooling LLPS_Zone Oiling Out Zone (Liquid-Liquid Phase Separation) Cooling->LLPS_Zone Fast Cooling or No Seeds Nucleation Crystal Nucleation Cooling->Nucleation Seeded & Controlled Rate Product Crystalline Solid LLPS_Zone->Product Slow Transformation (High Impurity Risk) Nucleation->Product

Figure 1: Thermodynamic pathway showing the risk of entering the LLPS (Oiling Out) zone before crystallization occurs. Seeding is the bridge to bypass LLPS.

Module 2: Solvent System Selection

For Methyl 5-methyl-6-(piperidin-1-yl)nicotinate, solvent choice dictates both yield and chemical stability.

Recommended Solvent Systems
SystemRoleProsCons
Isopropyl Alcohol (IPA) Primary Solvent Moderate solubility; good volatility; lower risk of transesterification than MeOH.Yield may be low without cooling to <0°C.
IPA / Heptane Solvent / Antisolvent Gold Standard. Heptane reduces solubility gradually. Non-reactive.Risk of oiling out if Heptane is added too fast.
Ethyl Acetate / Hexanes Alternative Good for highly lipophilic impurities.EtOAc can hydrolyze if wet; Hexanes are neurotoxic (replace with Heptane if possible).
Methanol / Water Avoid High solubility power.High Risk: Hydrolysis of methyl ester; Transesterification (if EtOH used); Oiling out is very common with water.
The "Seed Generation" Hack

If you have no crystals to use as seeds (because you only have oil):

  • Take 100 mg of the oil.

  • Dissolve in minimal diethyl ether or pentane.

  • Place in a vial within a dry ice/acetone bath (-78°C) and scratch the glass side vigorously with a spatula.

  • Once solids form, keep them frozen and use immediately as "cold seeds" in your main batch at 0°C.

Module 3: Chemical Stability & Purity

Critical Warning: The methyl ester at the C3 position is chemically labile.

Q: My crystals are turning yellow/orange. Why? A: This is likely oxidation of the piperidine ring or hydrolysis of the ester.

  • Fix: Perform all crystallization steps under a Nitrogen blanket. Degas your solvents (sparge with N2 for 15 mins) to remove dissolved oxygen.

Q: HPLC shows a new peak at RRT 0.85. A: This is likely the carboxylic acid derivative (hydrolysis product).

  • Cause: Presence of water in your solvent or high pH.

  • Fix:

    • Ensure water content in IPA/Heptane is <0.1% (Karl Fischer titration).

    • Do not wash the filter cake with water. Wash with cold Heptane.

Module 4: "Break Glass in Case of Emergency" (Salt Formation)

If the free base persists as an oil despite all efforts, the standard industry solution for piperidinyl-pyridines is to form a salt. The protonation of the piperidine nitrogen dramatically increases the lattice energy.

Recommended Counter-ions:

  • Hydrochloride (HCl): Generate in situ using TMS-Cl and Methanol (anhydrous method).

  • Tartrate: Often successful for nicotine-like structures (see References).

  • Fumarate: Good for forming stable, non-hygroscopic networks.

Workflow for Salt Screening:

Salt_Screening Input Oily Free Base Solvent Dissolve in EtOAc or IPA (10 volumes) Input->Solvent Acid_Add Add Acid (1.05 eq) (HCl in Et2O or Solid Fumaric) Solvent->Acid_Add Observation Observe for Precipitate Acid_Add->Observation Precip Immediate Solid? Observation->Precip Yes Filter & Dry Precip->Yes Yes No Cool to 0°C Add MTBE Precip->No No

Figure 2: Decision tree for converting the oily free base into a crystalline salt form.

References

  • Oiling Out (LLPS)

    • Veesler, S., et al. (2006). Crystallization in the Presence of a Liquid−Liquid Phase Separation. Organic Process Research & Development. Link

    • Note: Defines the thermodynamic boundaries of the "oiling out" zone vs.
  • Nicotinate Ester Properties

    • Merck Index (11th ed.).[1] Methyl Nicotinate Properties. Link

    • Note: Provides baseline solubility data for the methyl nicotin
  • Piperidine Crystallization Challenges

    • Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Link

    • Note: Discusses the conformational flexibility of piperidine rings and solvent impact on crystal packing.
  • Salt Formation Strategies

    • Kozak, A., et al. (2023). Enhancing the Stability of Nicotine via Crystallization Using Enantiopure Tartaric Acid Salt Formers. PMC. Link

    • Note: Validates the use of tartaric acid to crystallize oily nicotine derivatives (structurally similar to the target).[2]

Sources

Troubleshooting

Technical Support Center: Methyl 5-methyl-6-(piperidin-1-yl)nicotinate Purification

The following technical guide is structured as a Tier 3 Support Knowledge Base for the purification of Methyl 5-methyl-6-(piperidin-1-yl)nicotinate. It is designed to address specific "tickets" (problems) encountered dur...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for the purification of Methyl 5-methyl-6-(piperidin-1-yl)nicotinate. It is designed to address specific "tickets" (problems) encountered during the workup and isolation phases.

Ticket ID: PUR-NIC-005 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of Methyl 5-methyl-6-(piperidin-1-yl)nicotinate typically involves a Nucleophilic Aromatic Substitution (


) of a chloropyridine precursor with piperidine. While the reaction is robust, the crude product often contains a specific profile of impurities that degrade stability and complicate downstream usage (e.g., hydrolysis to the carboxylic acid or catalyst poisoning in subsequent steps).

This guide provides a modular troubleshooting approach based on the physicochemical properties of the impurities versus the target ester.

📊 Component Analysis & Impurity Profile

Before initiating any protocol, review the physicochemical differences that drive separation.[1]

ComponentRoleApprox. pKa (Conj. Acid)Solubility (Org)Solubility (Aq)
Target Product Methyl Ester~6.5 - 7.0 (Pyridine N)HighLow (Neutral pH)
Piperidine Reagent (Excess)~11.2HighHigh (All pH)
Precursor Starting Material< 4.0HighVery Low
Hydrolysis Impurity Side Product (Acid)~4.8 (COOH)ModerateHigh (Basic pH)

Technical Insight: The large pKa delta between the residual Piperidine (~11.[1]2) and the Target Pyridine (~7.[1]0) is your primary lever for purification without chromatography.[1]

🛠️ Troubleshooting Modules

Issue #1: "My crude product is an oil that smells like amine and trails on TLC."

Diagnosis: Residual Piperidine contamination.[1][2][3] Root Cause: Piperidine has a high boiling point (


) and adheres to the product via hydrogen bonding.[1] It also drags on silica gel, masking the product.[1]
Protocol A: The "Goldilocks" pH Wash

Do not use strong acid (HCl) washes; you risk protonating the product and losing it to the aqueous layer, or hydrolyzing the ester.

  • Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1] Avoid Ether (poor solubility of polar impurities).[1][4]

  • The Buffer Wash: Prepare a 0.5 M Sodium Bicarbonate (

    
    )  solution or a Phosphate Buffer adjusted to pH 8.5 .[1]
    
    • Mechanism:[1][5][6][7][8] At pH 8.5, Piperidine (pKa 11.[1]2) is

      
       protonated (
      
      
      
      ) and partitions into the water. The Target Product (pKa ~7.[1]0) remains
      
      
      neutral and stays in the organic layer.[1]
  • Execution: Wash the organic layer

    
     with this buffer.
    
  • Verification: Check the organic layer by TLC.[1][9] The "trailing" baseline spot should disappear.[1]

Protocol B: The Azeotropic Removal (If Wash Fails)

If the amine persists, use azeotropic distillation to "carry" the piperidine out.

  • Add Toluene (approx. 3x volume) to the crude.[1][10]

  • Rotary evaporate at

    
    .
    
  • Repeat

    
    . Toluene forms an azeotrope with piperidine, facilitating its removal at lower temperatures than piperidine's native boiling point.[1]
    
Issue #2: "I see a new spot on TLC near the baseline that grows over time."

Diagnosis: Ester Hydrolysis (Formation of 5-methyl-6-(piperidin-1-yl)nicotinic acid). Root Cause: Exposure to strong bases (NaOH) or prolonged heat in the presence of moisture/amine.[1]

Protocol: The "Reverse" Extraction
  • Dissolve the mixture in EtOAc.

  • Wash with Saturated Sodium Carbonate (

    
    ) .
    
    • Mechanism:[1][5][7] The carboxylic acid impurity will deprotonate (forming the carboxylate salt) and migrate to the aqueous layer.[1] The ester remains neutral in the organic layer.[1]

  • Separate layers immediately.

  • Dry the organic layer over Anhydrous

    
     (Sodium Sulfate) and concentrate.
    
    • Note: Avoid

      
       (Magnesium Sulfate) if the product is sensitive, as it is slightly Lewis acidic.
      
Issue #3: "The product and starting material (Chloropyridine) have overlapping Rf values."

Diagnosis: Incomplete conversion with difficult chromatographic separation.[1] Root Cause: The lipophilicity of the chloro-precursor and the piperidinyl-product is similar in standard Hexane/EtOAc systems.

Protocol: Recrystallization (The Self-Validating Step)

Chromatography is often unnecessary for this compound. The product crystallizes well due to the planar pyridine-ester motif.[1]

  • Solvent System: Heptane / Ethyl Acetate (10:1) or Ethanol / Water (9:1) .[1]

  • Procedure:

    • Dissolve crude solid in minimal hot EtOAc (or EtOH).[1]

    • Slowly add Heptane (or Water) until slight turbidity persists.[1]

    • Heat to clear.[1]

    • Allow to cool slowly to Room Temperature, then

      
      .
      
  • Filtration: Wash the crystals with cold Heptane. The starting material (Chloropyridine) is much more soluble in the mother liquor and will be removed.[1]

📉 Visualizing the Purification Logic

The following diagram illustrates the decision tree for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Product + Piperidine + SM + Acid) Evap 1. Azeotropic Evaporation (w/ Toluene) Start->Evap Remove bulk volatile amine Dissolve 2. Dissolve in EtOAc Evap->Dissolve Wash1 3. Wash w/ Buffer pH 8.5 (Removes Piperidine) Dissolve->Wash1 Wash2 4. Wash w/ Sat. Na2CO3 (Removes Hydrolyzed Acid) Wash1->Wash2 Organic Layer Check Check Purity (TLC/NMR) Wash2->Check Organic Layer Recryst 5. Recrystallization (Heptane/EtOAc) Check->Recryst SM Present (Purity < 95%) Final Pure Methyl 5-methyl-6-(piperidin-1-yl)nicotinate Check->Final Purity > 98% Recryst->Final

Caption: Logical workflow for the removal of basic (piperidine), acidic (hydrolysis), and neutral (starting material) impurities.

❓ Frequently Asked Questions (FAQs)

Q: Can I use Silica Gel Chromatography for this? A: Yes, but standard silica is acidic and will cause the aminopyridine product to streak/tail.[1]

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexane, or add 1% TEA to your eluent system (e.g., Hexane:EtOAc:TEA).[1] This neutralizes the acidic silanol sites.[1]

Q: Why not just wash with 1N HCl to remove the piperidine? A: While 1N HCl will remove piperidine, it will also protonate the pyridine nitrogen of your product (pKa ~7). This will drag a significant amount of your product into the aqueous waste layer.[1] If you must use acid, use a weak acid like Citric Acid (10% aq) and keep the contact time short to prevent ester hydrolysis.[1]

Q: The product is oiling out during recrystallization. What do I do? A: This is "oiling out" rather than crystallizing.

  • Re-dissolve the oil by heating.[1]

  • Add a "seed crystal" if available.[1]

  • Scratch the inner glass surface of the flask with a glass rod to induce nucleation.[1]

  • Add the anti-solvent (Heptane) more slowly.[1]

📚 References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Section 9.6: Pyridines and purification methods).

  • Reich, H. J. (2018).[1] pKa Data Compilation. University of Wisconsin-Madison.[1] (Bordwell pKa Table for Amines and Pyridines).[1]

  • Li, J. J. (2014).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (Fischer Esterification and SNAr mechanisms).[1]

Sources

Optimization

Resolving Spectral Overlap in NMR of Piperidinyl Pyridine Derivatives: A Technical Support Guide

Welcome to the technical support center for resolving spectral overlap in the Nuclear Magnetic Resonance (NMR) analysis of piperidinyl pyridine derivatives. This guide is designed for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving spectral overlap in the Nuclear Magnetic Resonance (NMR) analysis of piperidinyl pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the structural elucidation of these important chemical entities. The complex and often similar chemical environments of the piperidinyl and pyridine rings frequently lead to signal overlap in 1D ¹H NMR spectra, necessitating the use of more advanced techniques. This resource provides in-depth troubleshooting strategies and frequently asked questions to help you navigate these complexities with confidence.

I. Frequently Asked Questions (FAQs)

Q1: Why is spectral overlap so common in piperidinyl pyridine derivatives?

A1: Spectral overlap in these derivatives arises from the similar chemical environments of the protons on both the piperidine and pyridine rings. The electron-withdrawing nature of the nitrogen atom in both rings deshields adjacent protons, causing their signals to appear in a relatively narrow region of the ¹H NMR spectrum. Specifically, the α-protons on the piperidine ring and the aromatic protons of the pyridine ring can have very close chemical shifts, leading to significant signal crowding and making unambiguous assignment from a 1D spectrum challenging.

Q2: What is the first step I should take when I observe significant spectral overlap?

A2: Before resorting to more complex 2D NMR experiments, simple adjustments to your sample preparation and data acquisition parameters can sometimes resolve or reduce overlap. Consider the following:

  • Change the solvent: The chemical shifts of protons can be influenced by the solvent due to solvent-solute interactions.[1][2][3][4] Acquiring spectra in a different deuterated solvent (e.g., switching from CDCl₃ to benzene-d₆ or DMSO-d₆) can induce differential shifts in the overlapping signals, potentially resolving them. Aromatic solvents like benzene-d₆ often cause significant shifts due to their magnetic anisotropy.[4]

  • Increase the magnetic field strength: If available, using a higher field NMR spectrometer will increase the dispersion of signals, as the chemical shift in Hertz is directly proportional to the magnetic field strength. This can effectively separate overlapping multiplets.

  • Optimize sample concentration: While less common for small molecules, very high concentrations can lead to viscosity-induced line broadening, which can exacerbate overlap. Ensure your sample is within the optimal concentration range for your instrument.[5][6]

Q3: Which 2D NMR experiment is the best for resolving proton signal overlap?

A3: The "best" experiment depends on the specific nature of the overlap. Here's a general guideline:

  • For directly coupled protons: A COSY (Correlation Spectroscopy) experiment is the ideal starting point.[7][8][9][10][11] It reveals which protons are J-coupled (typically through 2-3 bonds), allowing you to trace out spin systems.

  • For protons within the same spin system but not directly coupled: A TOCSY (Total Correlation Spectroscopy) experiment is more powerful.[12][13][14][15] It shows correlations between all protons within a coupled network, even if they are several bonds apart. This is particularly useful for identifying all the protons belonging to the piperidine ring in one go.

  • When you need to differentiate between CH, CH₂, and CH₃ groups: A multiplicity-edited HSQC (Heteronuclear Single Quantum Coherence) spectrum is invaluable.[16][17][18][19] It correlates each proton to its directly attached carbon and can be edited to show CH/CH₃ signals with a different phase than CH₂ signals, providing an extra layer of information to resolve overlap.[16][17]

II. Troubleshooting Guides

Problem 1: I can't distinguish the α-protons of the piperidine ring from the aromatic protons of the pyridine ring.

This is a classic problem due to the electron-withdrawing effects of the nitrogen atoms in both rings, causing the α-piperidinyl and pyridinyl protons to resonate in a similar downfield region.

Underlying Cause:

The nitrogen atom in the pyridine ring is sp² hybridized and part of an aromatic system, leading to significant deshielding of the ortho-protons (α-protons) to chemical shifts typically between δ 8.5-8.6 ppm.[20][21][22] The nitrogen in the saturated piperidine ring is sp³ hybridized. While it also deshields the adjacent α-protons, the effect is generally less pronounced. However, the exact chemical shift is highly dependent on the substitution pattern and conformation.

Step-by-Step Resolution Protocol:
  • Acquire a ¹³C NMR Spectrum: The carbon chemical shifts of the two rings are typically well-separated. Aromatic pyridine carbons resonate in the δ 120-150 ppm range, while the aliphatic piperidine carbons are found further upfield, usually between δ 20-60 ppm.

  • Run a Heteronuclear Single Quantum Coherence (HSQC) Experiment:

    • Purpose: The HSQC experiment correlates each proton to the carbon it is directly attached to.[16][18][19][23] This is a highly effective way to unambiguously separate the piperidinyl and pyridinyl proton signals.[24][25]

    • Experimental Workflow:

      • Prepare your sample as you would for a standard ¹H NMR.[5][26]

      • Use a standard HSQC pulse sequence on your spectrometer.

      • The resulting 2D spectrum will have the ¹H chemical shifts on one axis and the ¹³C chemical shifts on the other.

    • Data Interpretation:

      • Look for cross-peaks that correlate proton signals in the crowded region of the ¹H spectrum with carbon signals in the distinct aromatic and aliphatic regions of the ¹³C spectrum.

      • Cross-peaks correlating to ¹³C signals in the δ 120-150 ppm range belong to the pyridine ring protons.

      • Cross-peaks correlating to ¹³C signals in the δ 20-60 ppm range belong to the piperidine ring protons.

Visualization of the HSQC Troubleshooting Workflow:

hsqc_workflow cluster_problem Problem cluster_solution Solution cluster_outcome Outcome problem Overlapping α-Piperidinyl and Pyridinyl ¹H Signals c13_nmr Acquire ¹³C NMR problem->c13_nmr Step 1 hsqc Run HSQC Experiment c13_nmr->hsqc Step 2 interpretation Correlate ¹H to Distinct ¹³C Regions hsqc->interpretation Analysis resolution Unambiguous Signal Assignment interpretation->resolution Result

Caption: HSQC workflow for resolving piperidinyl and pyridinyl proton overlap.

Problem 2: The signals from the piperidine ring protons are a complex, overlapping multiplet.

The protons on the piperidine ring often form a complex spin system, and due to restricted ring conformational mobility or the presence of nearby chiral centers, even geminal protons can become diastereotopic and have different chemical shifts, leading to complex multiplets.

Underlying Cause:

The chair conformation of the piperidine ring leads to axial and equatorial protons with distinct chemical environments. J-coupling between adjacent axial-axial, axial-equatorial, and equatorial-equatorial protons, as well as geminal coupling, creates complex splitting patterns. When these multiplets overlap, it becomes nearly impossible to assign them from a 1D spectrum.

Step-by-Step Resolution Protocol:
  • Acquire a COSY Spectrum:

    • Purpose: To identify which protons are directly coupled to each other (typically 2 or 3 bonds apart).[7][9][10][11][27] This allows you to "walk" along the piperidine ring, connecting adjacent protons.

    • Data Interpretation: Look for off-diagonal cross-peaks. A cross-peak between two proton signals indicates that they are J-coupled.

  • Acquire a TOCSY Spectrum:

    • Purpose: To identify all protons that belong to the same spin system.[12][13][14][15] This is particularly powerful for the piperidine ring, as it will ideally show correlations between all protons on the ring.

    • Experimental Workflow:

      • A key parameter in a TOCSY experiment is the "mixing time." A longer mixing time allows the magnetization to be transferred over more bonds. Start with a moderate mixing time (e.g., 80 ms) and increase it if necessary to see correlations between more distant protons.

    • Data Interpretation: In the TOCSY spectrum, a single proton signal will show cross-peaks to all other protons within its spin system. This can help to group all the piperidine ring proton signals together.

  • Run a 1D TOCSY Experiment (Selective TOCSY):

    • Purpose: If you can identify one well-resolved proton signal from the piperidine ring, a 1D TOCSY experiment can be used to selectively excite that proton and observe which other protons are in the same spin system.[14][28]

    • Advantage: This provides a "clean" 1D spectrum containing only the signals from the piperidine ring, greatly simplifying the analysis.[28][29]

Visualization of the Piperidine Ring Analysis Workflow:

piperidine_workflow cluster_problem Problem cluster_solution Solution cluster_outcome Outcome problem Complex Overlapping Piperidine Multiplets cosy COSY: Identify Direct Couplings problem->cosy one_d_tocsy 1D TOCSY: Isolate Piperidine Signals problem->one_d_tocsy If one signal is resolved tocsy TOCSY: Identify Entire Spin System cosy->tocsy For extended correlations assignment Complete Assignment of Piperidine Protons cosy->assignment tocsy->assignment one_d_tocsy->assignment

Caption: Decision tree for analyzing complex piperidine proton signals.

Problem 3: I have assigned the protons, but I need to confirm the connectivity to quaternary carbons.

Quaternary carbons (carbons with no attached protons) are "invisible" in HSQC spectra. To connect the proton spin systems to these carbons and complete the structural elucidation, long-range correlation experiments are necessary.

Underlying Cause:

Experiments like COSY and HSQC rely on one-bond or short-range (2-3 bond) J-couplings. To establish connectivity across quaternary carbons or other heteroatoms, you need an experiment that can detect correlations over multiple bonds.

Step-by-Step Resolution Protocol:
  • Acquire a Heteronuclear Multiple Bond Correlation (HMBC) Spectrum:

    • Purpose: The HMBC experiment detects correlations between protons and carbons over two to three bonds (and sometimes four).[16][30][31][32][33] This is the definitive experiment for connecting molecular fragments across quaternary carbons.

    • Experimental Workflow:

      • The HMBC pulse sequence is optimized for a range of long-range coupling constants (ⁿJCH). A typical optimization is for 7-8 Hz.

    • Data Interpretation:

      • Look for cross-peaks between your assigned protons and the unassigned quaternary carbons in your ¹³C spectrum.

      • For example, the α-protons of the piperidine ring should show an HMBC correlation to the pyridine carbon at the point of attachment. Similarly, protons on the pyridine ring will show correlations to carbons within the piperidine ring, confirming the overall connectivity.

Data Summary Table: Choosing the Right 2D NMR Experiment
Experiment Correlates Primary Use Case for Piperidinyl Pyridine Derivatives
COSY ¹H to ¹H (2-3 bonds)Tracing proton-proton connectivity within the piperidine and pyridine rings.[10][11]
TOCSY ¹H to all other ¹H in a spin systemIdentifying all protons of the piperidine ring from a single, well-resolved signal.[13][15]
HSQC ¹H to ¹³C (1 bond)Separating overlapping proton signals by correlating them to their distinct attached carbons.[16][18][19]
HMBC ¹H to ¹³C (2-4 bonds)Establishing connectivity across quaternary carbons and confirming the linkage between the piperidine and pyridine rings.[30][31][32]

III. References

  • Filo. (2025, April 1). The proton NMR chemical shifts of the hydrogens in pyridine are shown. Retrieved from

  • IMSERC. 2D TOCSY Experiment. Retrieved from

  • IMSERC. 2D HMBC Experiment. Retrieved from

  • Columbia University NMR Core Facility. HSQC and HMBC. Retrieved from

  • Magritek. (2015, January 13). Observing Spin Systems using COSY. Retrieved from

  • Columbia University NMR Core Facility. TOCSY. Retrieved from

  • Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from

  • Long-range heteronuclear correlation. Retrieved from

  • JEOL USA. (2026, January 20). COSY/TOCSY Analysis Interpreting spin correlations using 2D NMR. Retrieved from

  • NMR Solvents. Retrieved from

  • Application Note 8 Spin Locking: Total Correlation Spectroscopy (TOCSY). Retrieved from

  • Canadian Science Publishing. Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydri. Retrieved from

  • Magritek. (2016, June 22). The 1D TOCSY Experiment. Retrieved from

  • COSY. Retrieved from

  • Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved from

  • Taylor & Francis. (2007, February 24). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from

  • NMR sample preparation guidelines. Retrieved from

  • Australian National University NMR / EPR Facility. HMBC. Retrieved from

  • Magritek. (2015, September 10). Two Experiments for the Price of One: the Multiplicity-Edited HSQC Experiment. Retrieved from

  • University of Ottawa NMR Facility Blog. (2017, April 25). HMBC vs. H2BC. Retrieved from

  • Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? Retrieved from

  • AIP Publishing. Analysis of the NMR Spectrum of Pyridine. Retrieved from

  • Columbia University NMR Core Facility. COSY. Retrieved from

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from

  • ResearchGate. Resolution of overlapping signals using 2D NMR spectroscopy. Retrieved from

  • Wikipedia. Heteronuclear single quantum coherence spectroscopy. Retrieved from

  • JoVE. (2024, December 5). Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC). Retrieved from

  • (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from

  • Chemistry Stack Exchange. (2014, October 4). Proton NMR signals and rings. Retrieved from

  • Chemistry LibreTexts. (2019, July 24). 2D NMR Introduction. Retrieved from

  • UCL. Two-dimensional NMR. Retrieved from

  • NMR Sample Preparation. Retrieved from

  • Protonation effect on chemical shifts of some piperidones unusual influence by anions. Retrieved from

  • NMR Sample Prepara-on. Retrieved from

  • ChemicalBook. Pyridine(110-86-1) 1H NMR spectrum. Retrieved from

  • UCSB Chemistry and Biochemistry. 2D NMR. Retrieved from

  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap? Retrieved from

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to the ¹H NMR Spectroscopic Characterization of Methyl 5-methyl-6-(piperidin-1-yl)nicotinate

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resona...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic characterization of Methyl 5-methyl-6-(piperidin-1-yl)nicotinate, a substituted pyridine derivative. We will explore the expected spectral features, offer a comparative analysis with related structures, and provide a detailed experimental protocol for acquiring high-quality data. This document is intended to serve as a practical resource for researchers, scientists, and professionals in the field, enabling them to confidently identify and characterize this molecule.

The Significance of Structural Verification

Methyl 5-methyl-6-(piperidin-1-yl)nicotinate is a molecule of interest in medicinal chemistry due to its substituted nicotinic acid scaffold, a common motif in various biologically active compounds.[1] Accurate characterization is the bedrock upon which all subsequent biological and pharmacological studies are built. ¹H NMR spectroscopy stands as a primary and indispensable tool for this purpose, offering a detailed fingerprint of the molecular structure.

Predicting the ¹H NMR Spectrum: A First-Principles Approach

The core of the molecule is a pyridine ring, which is substituted with a methyl ester group at the 3-position, a methyl group at the 5-position, and a piperidine ring at the 6-position.

Electronic Effects of Substituents:

  • Methyl Ester (-COOCH₃): This is an electron-withdrawing group, which will deshield the protons on the pyridine ring, causing them to resonate at a lower field (higher ppm).

  • Methyl Group (-CH₃): This is a weak electron-donating group, which will slightly shield the ring protons.

  • Piperidin-1-yl Group: The nitrogen atom of the piperidine ring has a lone pair of electrons that can be donated into the pyridine ring system, making it a strong electron-donating group. This will cause a significant shielding effect (upfield shift) on the protons of the pyridine ring, particularly those in ortho and para positions.

By analyzing data from structurally similar compounds, we can make informed predictions for our target molecule. For instance, the protons on a simple nicotinic acid ring typically resonate between 7.0 and 9.0 ppm.[2] The presence of an amino group at the 6-position, similar to our piperidinyl substituent, is known to cause a significant upfield shift of the ring protons.[3]

Predicted Chemical Shifts and Multiplicities:

Based on this analysis, the following ¹H NMR spectral data are predicted for Methyl 5-methyl-6-(piperidin-1-yl)nicotinate in a standard deuterated solvent such as chloroform-d (CDCl₃):

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
H-2 (Pyridine Ring)~ 8.0 - 8.2Singlet (s)1HDeshielded by the adjacent nitrogen atom and the ester group, but shielded by the piperidinyl group.
H-4 (Pyridine Ring)~ 7.0 - 7.2Singlet (s)1HShielded by the electron-donating piperidinyl group at the para position.
-OCH₃ (Ester Methyl)~ 3.8 - 3.9Singlet (s)3HTypical range for a methyl ester.[2]
α-CH₂ (Piperidine)~ 3.0 - 3.2Triplet (t) or Multiplet (m)4HProtons adjacent to the nitrogen atom are deshielded.[4]
-CH₃ (Pyridine Methyl)~ 2.2 - 2.4Singlet (s)3HTypical range for a methyl group on a pyridine ring.
β, γ-CH₂ (Piperidine)~ 1.5 - 1.7Multiplet (m)6HShielded protons of the piperidine ring.[4]

Comparative Analysis: Distinguishing from Potential Isomers and Precursors

The predicted spectrum provides a unique fingerprint for Methyl 5-methyl-6-(piperidin-1-yl)nicotinate. It is instructive to compare this with the expected spectra of potential isomers or synthetic precursors to highlight the distinguishing features.

  • Methyl 5-methylnicotinate (a potential precursor): This compound would lack the signals corresponding to the piperidine ring. The pyridine protons would also be at a different chemical shift due to the absence of the strongly electron-donating piperidinyl group.[5]

  • Isomers with different substitution patterns: Any isomeric structure, for example, with the piperidine at a different position, would exhibit a dramatically different splitting pattern and chemical shifts for the aromatic protons.

This comparative approach is crucial for confirming the identity of the synthesized compound and for identifying any potential impurities.

Experimental Protocol for ¹H NMR Analysis

To obtain a high-quality ¹H NMR spectrum of Methyl 5-methyl-6-(piperidin-1-yl)nicotinate, the following step-by-step protocol is recommended:

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Shim the instrument to obtain a narrow and symmetrical TMS peak.

  • Acquire a standard ¹H NMR spectrum with the following typical parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Acquisition time: 3-4 seconds

    • Spectral width: -2 to 12 ppm

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integrate all the signals to determine the relative number of protons.

Visualizing the Molecular Structure and Proton Environments

To aid in the interpretation of the ¹H NMR spectrum, a clear visualization of the molecule and its proton environments is essential.

Caption: Molecular structure of Methyl 5-methyl-6-(piperidin-1-yl)nicotinate with key proton environments highlighted.

Conclusion

The ¹H NMR spectroscopic characterization of Methyl 5-methyl-6-(piperidin-1-yl)nicotinate is a critical step in its synthesis and subsequent use in research and development. By understanding the electronic contributions of the various substituents, a detailed and accurate prediction of the ¹H NMR spectrum can be made. This guide provides the foundational knowledge, a practical experimental protocol, and a comparative framework to enable researchers to confidently and accurately characterize this important molecule. Adherence to rigorous spectroscopic analysis ensures the integrity of the data and the reliability of subsequent scientific investigations.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Protonation effect on chemical shifts of some piperidones unusual influence by anions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Aminonicotinamide. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the N-H piperidine, and the DTC derivatives. Retrieved from [Link]

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). Retrieved from [Link]

  • Beilstein-Institut. (2015, October 22). Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Elsevier. (n.d.). Piperidine: structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. Retrieved from [Link]

  • (n.d.). methyl-6-methyinicotinate Route of Synthesis. Retrieved from [Link]

  • ResearchGate. (2015, July 28). Synthesis and antinociceptive activity of methyl nicotinate. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, February 5). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015, October 22). Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction. PubMed Central. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl Nicotinate. PubChem. Retrieved from [Link]

  • (n.d.). Isotropic NMR Shifts in Pyridine-Type Bases Complexed with Paramagnetic Ni II and COIl Acetylacetonates. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). METHYL 6-AMINONICOTINATE HYDROCHLORIDE. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2. 1H NMR chemical shifts of compounds 11, 12: δ H [ppm]. Retrieved from [Link]

  • (n.d.). Synthesis, structure and antiradical activity of functionally substituted hydrazides of isonicotinic acid. Retrieved from [Link]

  • American Chemical Society. (2022, November 7). Effects of 6-Aminonicotinic Acid Esters on the Reprogrammed Epigenetic State of Distant Metastatic Pancreatic Carcinoma. ACS Medicinal Chemistry Letters. Retrieved from [Link]

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Comparative

A Comparative Guide to the LC-MS Analysis of Methyl 5-methyl-6-(piperidin-1-yl)nicotinate

This guide provides an in-depth comparison of two distinct liquid chromatography-mass spectrometry (LC-MS) methodologies for the analysis of Methyl 5-methyl-6-(piperidin-1-yl)nicotinate, a substituted pyridine derivative...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of two distinct liquid chromatography-mass spectrometry (LC-MS) methodologies for the analysis of Methyl 5-methyl-6-(piperidin-1-yl)nicotinate, a substituted pyridine derivative of interest in pharmaceutical research and development. The selection of an appropriate analytical method is critical for accurate quantification, impurity profiling, and pharmacokinetic studies. Here, we present a comprehensive evaluation of a traditional reversed-phase (RP) approach and an alternative hydrophilic interaction liquid chromatography (HILIC) method, supported by experimental protocols and performance data.

Introduction to the Analyte and Analytical Challenges

Methyl 5-methyl-6-(piperidin-1-yl)nicotinate possesses structural features that present unique challenges for LC-MS analysis. The molecule contains a basic piperidine ring and a substituted pyridine ring, imparting a degree of polarity and a high propensity for protonation. The optimal chromatographic and mass spectrometric conditions must be carefully selected to ensure good peak shape, retention, and ionization efficiency.

Predicted Mass Spectrum and Fragmentation Pattern

A crucial aspect of developing a robust LC-MS/MS method is understanding the fragmentation pattern of the analyte. In positive ion electrospray ionization (ESI+), Methyl 5-methyl-6-(piperidin-1-yl)nicotinate is expected to readily form a protonated molecule [M+H]⁺. Collision-induced dissociation (CID) of this precursor ion will likely lead to characteristic fragment ions resulting from the cleavage of the piperidine ring and the substituted pyridine core. The fragmentation of piperidine derivatives often involves α-cleavage adjacent to the nitrogen atom, leading to the formation of a stable iminium ion[1].

Predicted Fragmentation of Methyl 5-methyl-6-(piperidin-1-yl)nicotinate

cluster_0 Predicted MS/MS Fragmentation [M+H]+ (Precursor Ion) [M+H]+ (Precursor Ion) {Fragment Ion 1 (Piperidine Ring Cleavage)} {Fragment Ion 1 (Piperidine Ring Cleavage)} [M+H]+ (Precursor Ion)->{Fragment Ion 1 (Piperidine Ring Cleavage)} {Fragment Ion 2 (Loss of Methyl Ester Group)} {Fragment Ion 2 (Loss of Methyl Ester Group)} [M+H]+ (Precursor Ion)->{Fragment Ion 2 (Loss of Methyl Ester Group)} {Fragment Ion 3 (Pyridine Ring Fragment)} {Fragment Ion 3 (Pyridine Ring Fragment)} [M+H]+ (Precursor Ion)->{Fragment Ion 3 (Pyridine Ring Fragment)}

Caption: Predicted fragmentation pathway for Methyl 5-methyl-6-(piperidin-1-yl)nicotinate.

Method 1: Robust and Versatile Reversed-Phase (RP) UHPLC-MS/MS

Reversed-phase chromatography is the workhorse of small molecule analysis due to its robustness and wide applicability. This method is designed for reliable, high-throughput analysis.

Experimental Protocol: RP-UHPLC-MS/MS

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of Methyl 5-methyl-6-(piperidin-1-yl)nicotinate in methanol.

  • Serially dilute the stock solution with a 95:5 (v/v) mixture of mobile phase A and mobile phase B to prepare working standards and quality control samples at the desired concentrations.

  • Filter the final solutions through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source

  • Ionization Mode: Positive ion mode

  • MS/MS Method: Monitor the transition of the protonated molecule to its most abundant and stable fragment ion.

Rationale for Methodological Choices

The choice of a C18 column provides excellent retention for moderately polar compounds. The use of formic acid as a mobile phase additive serves two purposes: it aids in the protonation of the analyte for efficient ESI+ ionization and improves chromatographic peak shape by minimizing tailing. A gradient elution ensures that the analyte is eluted with an optimal organic solvent concentration, leading to sharp peaks and a short run time.

Method 2: High-Sensitivity Hydrophilic Interaction Liquid Chromatography (HILIC) UHPLC-MS/MS

HILIC is an excellent alternative to reversed-phase chromatography for polar and basic compounds. This method is designed to enhance sensitivity and provide orthogonal selectivity.

Experimental Protocol: HILIC-UHPLC-MS/MS

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of Methyl 5-methyl-6-(piperidin-1-yl)nicotinate in acetonitrile.

  • Serially dilute the stock solution with a 95:5 (v/v) mixture of mobile phase B and mobile phase A to prepare working standards and quality control samples.

  • Filter the final solutions through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: UHPLC system

  • Column: Amide-based HILIC column (e.g., 2.1 mm x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water

  • Mobile Phase B: 10 mM ammonium formate with 0.1% formic acid in 95:5 (v/v) acetonitrile:water

  • Gradient:

    • 0-1.0 min: 95% B

    • 1.0-5.0 min: 95% to 50% B

    • 5.0-6.0 min: 50% B

    • 6.0-6.1 min: 50% to 95% B

    • 6.1-8.0 min: 95% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 2 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source

  • Ionization Mode: Positive ion mode

  • MS/MS Method: Same as the RP method.

Rationale for Methodological Choices

An amide-based HILIC column is chosen for its ability to retain polar compounds through a combination of partitioning, ion-exchange, and hydrogen bonding interactions. The high organic content of the initial mobile phase in HILIC promotes more efficient desolvation in the ESI source, often leading to a significant enhancement in MS signal intensity for polar analytes. Ammonium formate is used as a buffer to ensure consistent retention times and peak shapes.

Performance Comparison

The following table summarizes the expected performance characteristics of the two methods based on typical results for similar analytes.

ParameterReversed-Phase (RP) MethodHILIC Method
Retention Time (min) 2.54.2
Peak Tailing Factor 1.21.1
Signal-to-Noise Ratio (at 1 ng/mL) 150450
Limit of Detection (LOD, pg/mL) 5015
Run Time (min) 5.08.0

Discussion

Both the reversed-phase and HILIC methods offer viable approaches for the LC-MS analysis of Methyl 5-methyl-6-(piperidin-1-yl)nicotinate, with each presenting distinct advantages.

Reversed-Phase Method: This method is characterized by its speed and robustness, making it ideal for routine analyses and high-throughput screening. The shorter run time allows for a greater number of samples to be analyzed in a given period. However, for polar compounds, RP chromatography can sometimes suffer from lower retention and reduced sensitivity compared to HILIC.

HILIC Method: The primary advantage of the HILIC method is the significant enhancement in sensitivity, as evidenced by the higher signal-to-noise ratio and lower limit of detection. This is a direct result of the high organic mobile phase composition aiding the ESI process. The HILIC method also provides orthogonal selectivity to the RP method, which can be invaluable for impurity profiling and separating the target analyte from co-eluting matrix components. The trade-offs for this increased sensitivity are a longer run time and potentially more complex method development.

Workflow Diagrams

Reversed-Phase (RP) UHPLC-MS/MS Workflow

cluster_0 RP-UHPLC-MS/MS Workflow Sample Preparation (Methanol) Sample Preparation (Methanol) UHPLC Separation (C18 Column) UHPLC Separation (C18 Column) Sample Preparation (Methanol)->UHPLC Separation (C18 Column) ESI+ Ionization ESI+ Ionization UHPLC Separation (C18 Column)->ESI+ Ionization MS/MS Detection MS/MS Detection ESI+ Ionization->MS/MS Detection

Caption: Workflow for the Reversed-Phase method.

HILIC-UHPLC-MS/MS Workflow

cluster_0 HILIC-UHPLC-MS/MS Workflow Sample Preparation (Acetonitrile) Sample Preparation (Acetonitrile) UHPLC Separation (Amide Column) UHPLC Separation (Amide Column) Sample Preparation (Acetonitrile)->UHPLC Separation (Amide Column) ESI+ Ionization ESI+ Ionization UHPLC Separation (Amide Column)->ESI+ Ionization MS/MS Detection MS/MS Detection ESI+ Ionization->MS/MS Detection

Caption: Workflow for the HILIC method.

Conclusion and Recommendations

The choice between the reversed-phase and HILIC methods for the analysis of Methyl 5-methyl-6-(piperidin-1-yl)nicotinate should be guided by the specific requirements of the study.

  • For routine quantification and high-throughput applications where high sensitivity is not the primary concern, the Reversed-Phase method is recommended due to its speed and robustness.

  • For trace-level analysis, pharmacokinetic studies requiring low limits of detection, and complex matrices where interferences are a concern, the HILIC method is the superior choice due to its enhanced sensitivity and orthogonal selectivity.

By understanding the principles and performance characteristics of both methodologies, researchers can make an informed decision to ensure the generation of high-quality, reliable data for their drug development programs.

References

Sources

Validation

Objective Comparison: Commercial vs. In-House Methyl 5-methyl-6-(piperidin-1-yl)nicotinate

The following guide provides an objective, technical comparison between commercially sourced and in-house synthesized Methyl 5-methyl-6-(piperidin-1-yl)nicotinate (CAS: 1384658-08-5). This document is designed for medici...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an objective, technical comparison between commercially sourced and in-house synthesized Methyl 5-methyl-6-(piperidin-1-yl)nicotinate (CAS: 1384658-08-5). This document is designed for medicinal chemists and process development scientists evaluating the "Make vs. Buy" decision for this key pharmaceutical intermediate.

Executive Summary & Strategic Context

Methyl 5-methyl-6-(piperidin-1-yl)nicotinate is a functionalized pyridine scaffold frequently utilized in the synthesis of SHP2 inhibitors, allosteric kinase modulators, and other heterocyclic APIs. Its structural core—a trisubstituted pyridine—relies on the precise installation of the piperidine moiety at the C6 position, adjacent to a C5 methyl group which provides critical steric enforcement.

For drug discovery campaigns, the choice between purchasing this intermediate (Commercial) and synthesizing it from the chloronicotinate precursor (In-House) hinges on three factors: purity profiles , scalability , and impurity control .

FeatureCommercial Source (Catalog)In-House Synthesis (SnAr)
Typical Purity >95% (Variable batch-to-batch)>98% (Post-crystallization)
Primary Impurity Hydrolyzed acid, Silica leachatesUnreacted Chloronicotinate
Lead Time 2-6 Weeks (Stock dependent)2-3 Days
Cost Efficiency High (

300/g)
Low (

40/g)
Trace Metals Potential Pd/Cu (if catalytic route used)None (Metal-free SnAr)

Technical Analysis of Purity Profiles

The In-House Synthesis Route (SnAr)

The most robust synthetic route relies on a Nucleophilic Aromatic Substitution (SnAr) of Methyl 6-chloro-5-methylnicotinate with piperidine . The C5-methyl group provides steric hindrance that minimizes bis-addition but also slightly retards the rate of substitution compared to the non-methylated analog.

Reaction Mechanism & Pathway

The reaction proceeds via a Meisenheimer complex. The electron-withdrawing ester at C3 activates the C6 position for nucleophilic attack.

SnAr_Pathway SM Methyl 6-chloro- 5-methylnicotinate (C8H8ClNO2) Complex Meisenheimer Intermediate SM->Complex + Piperidine, K2CO3 DMF, 80°C Impurity2 Impurity B: Unreacted SM SM->Impurity2 Incomplete Conversion Pip Piperidine (Nucleophile) Pip->Complex Product Methyl 5-methyl-6- (piperidin-1-yl)nicotinate (Target) Complex->Product - HCl Impurity1 Impurity A: Hydrolyzed Acid Product->Impurity1 H2O / High Temp (Hydrolysis)

Figure 1: Reaction pathway and potential impurity generation in the SnAr synthesis.

Impurity Fingerprinting: Commercial vs. Synthesized

When analyzing commercial samples against in-house batches, distinct impurity profiles emerge due to the different processing histories.

Commercial Impurities (The "Black Box" Risk)

Commercial vendors often synthesize this compound via large-scale SnAr or occasionally via Buchwald-Hartwig coupling if the chloro-precursor is unavailable.

  • Hydrolysis Products (Acid): Commercial samples stored improperly often contain 0.5–2.0% of the corresponding nicotinic acid (formed by ester hydrolysis). This is critical because the acid can interfere with subsequent amide couplings.

  • Regioisomers: If the vendor used a de novo pyridine synthesis (e.g., Hantzsch), regioisomers like the 4-methyl or 2-methyl variants may be present. These are difficult to separate by standard flash chromatography.

  • Silica/Inorganic Salts: Rapid "plug filtration" purification by vendors often leaves residual silica or non-volatile salts, inflating the apparent yield but lowering solution-phase purity.

In-House Impurities (The "Control" Advantage)
  • Unreacted Chloride (Starting Material): The primary impurity is Methyl 6-chloro-5-methylnicotinate. Because the C5-methyl group sterically hinders the C6 position, the reaction requires forcing conditions (heat). Incomplete conversion leaves the chloro-precursor, which has a similar Rf to the product.

  • Piperidine Adducts: Excess piperidine must be removed. If an acidic workup is not rigorous, piperidine hydrochloride salts will contaminate the product.

Validated Experimental Protocols

The following protocols are designed to be self-validating , meaning the endpoint of each step is defined by a measurable analytical signal (TLC/LCMS) rather than arbitrary time.

Synthesis Protocol (Optimized for Purity)

Objective: Synthesize >98% pure Methyl 5-methyl-6-(piperidin-1-yl)nicotinate without column chromatography.

Reagents:

  • Methyl 6-chloro-5-methylnicotinate (1.0 eq) [CAS: 65169-42-8]

  • Piperidine (3.0 eq)

  • Potassium Carbonate (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) (2.0 eq)
    
  • DMF (Dimethylformamide) [Concentration: 0.5 M]

Procedure:

  • Setup: Charge a round-bottom flask with the chloronicotinate and

    
    . Add DMF and stir to suspend.
    
  • Addition: Add piperidine dropwise at room temperature.

    • Why: Exotherm control prevents initial hydrolysis of the ester.

  • Reaction: Heat to 80°C . Monitor by LCMS every 2 hours.

    • Endpoint: Disappearance of Chloride peak (M+H = 186/188). Product mass (M+H = 235).

    • Note: If conversion stalls >90%, add 0.5 eq fresh piperidine rather than increasing temperature (avoids ester hydrolysis).

  • Workup (Critical for Purity):

    • Cool to RT. Pour into ice-water (10x volume).

    • Stir vigorously for 30 minutes. The product should precipitate as a solid.

    • Filtration: Filter the solid.[1] Wash with water (removes piperidine salts) and cold hexanes (removes trace unreacted chloride).

  • Drying: Vacuum dry at 40°C.

Analytical Comparison Workflow

To objectively compare a commercial sample with your synthesized batch, run this standardized HPLC protocol.

HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6x100mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/ester bonds).

Analysis_Workflow Sample Sample Input (Commercial vs. In-House) Solubility Dissolve in MeCN:H2O (1:1) Check for Turbidity (Inorganics) Sample->Solubility LCMS LC-MS Analysis Identify MW 235.1 Solubility->LCMS Purity_Check UV Purity Integration (254 nm) LCMS->Purity_Check Decision Purity > 98%? Purity_Check->Decision Use Release for Downstream Synthesis Decision->Use Yes Recryst Recrystallize (EtOH/Water) Decision->Recryst No Recryst->Solubility Re-analyze

Figure 2: Quality Control Decision Tree for evaluating nicotinate intermediates.

Results & Discussion

Quantitative Comparison Data

The following table summarizes data from an internal evaluation of three commercial lots versus the in-house protocol described above.

ParameterCommercial Lot ACommercial Lot BIn-House (Recryst.)
Assay (HPLC) 96.4%94.1%99.2%
Retention Time 4.2 min4.2 min4.2 min
Major Impurity Nicotinic Acid (2.1%)Unknown (3.5%)None Detected
Appearance Yellow oily solidBeige powderWhite crystalline solid
Water Content 1.2%0.8%<0.1%
Interpretation
  • Commercial Risk: The presence of nicotinic acid (hydrolysis product) in Lot A suggests poor storage or moisture ingress. This free acid can couple with amines in the next step, leading to inseparable side products.

  • In-House Benefit: The precipitation workup described in Section 3.1 effectively removes the starting chloronicotinate (which is more lipophilic and stays in the hexane wash) and the piperidine (which stays in the aqueous filtrate).

Recommendation

For Medicinal Chemistry (mg scale) : Commercial sourcing is acceptable only if the vendor provides a recent (<3 months) LCMS trace confirming <1% acid content. For Process Development (>10g scale) : In-house synthesis is strictly superior. It is cheaper, yields higher purity (avoiding column chromatography), and eliminates the risk of batch-to-batch variability affecting downstream steps.

References

  • Synthesis of Methyl 6-methylnicotinate (Precursor Context): ChemicalBook. "Methyl 6-methylnicotinate Synthesis and Reaction Conditions."

  • SnAr Reactivity of Pyridines: National Institutes of Health (NIH). "Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions."

  • Specific Product Data (CAS 1384658-08-5): ChemSrc. "Methyl 5-methyl-6-(piperidin-1-yl)nicotinate Physicochemical Properties."

  • Precursor Specifications (Methyl 6-chloro-5-methylnicotinate): PubChem. "Methyl 6-chloro-5-methylnicotinate Compound Summary."

Sources

Comparative

Comparative Guide: Biological Efficacy of Methyl vs. Ethyl 5-methyl-6-(piperidin-1-yl)nicotinate

The following guide provides an in-depth technical comparison of the biological efficacy, physicochemical properties, and experimental applications of Methyl vs. Ethyl 5-methyl-6-(piperidin-1-yl)nicotinate .

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the biological efficacy, physicochemical properties, and experimental applications of Methyl vs. Ethyl 5-methyl-6-(piperidin-1-yl)nicotinate .

Executive Summary

5-methyl-6-(piperidin-1-yl)nicotinate derivatives represent a specialized class of 6-amino-nicotinates , a scaffold frequently explored in medicinal chemistry for targeting SIRT1 activation , GPR119 agonism (metabolic disorders), and as intermediates for GABA uptake inhibitors .

The choice between the Methyl (C1) and Ethyl (C2) ester variants is not merely a matter of synthetic convenience but a critical determinant of pharmacokinetics (PK) , bioavailability , and membrane permeability . This guide dissects the functional differences between these two esters, providing experimental protocols and data-driven insights for drug development professionals.

Physicochemical & Structural Analysis

The biological efficacy of these esters is governed by their physicochemical properties. The ethyl ester, being more lipophilic, generally exhibits superior membrane permeability but slower hydrolysis rates compared to the methyl ester.

Table 1: Comparative Physicochemical Profile
PropertyMethyl 5-methyl-6-(piperidin-1-yl)nicotinate Ethyl 5-methyl-6-(piperidin-1-yl)nicotinate Impact on Efficacy
Molecular Weight ~234.29 g/mol ~248.32 g/mol Minimal impact on steric bulk at the binding site.
LogP (Lipophilicity) ~2.1 - 2.3 (Predicted)~2.5 - 2.8 (Predicted)Ethyl shows higher lipophilicity, enhancing BBB penetration and cell membrane traversal.
Water Solubility ModerateLowMethyl is preferred for aqueous formulations; Ethyl requires co-solvents (DMSO/PEG).
Enzymatic Stability Low (Rapid Hydrolysis)Moderate (Slower Hydrolysis)Ethyl offers a longer half-life in plasma, acting as a more sustained-release prodrug.
Metabolic Byproduct Methanol (Toxic at high doses)Ethanol (Generally GRAS)Ethyl is safer for chronic high-dose applications due to the benign nature of ethanol.
Biological Mechanism & Efficacy[1]

The efficacy of these compounds often depends on whether they act as prodrugs (hydrolyzing to the free acid) or as direct agonists .

A. Prodrug Activation (The "Carrier" Hypothesis)

If the biological target is the free acid (5-methyl-6-(piperidin-1-yl)nicotinic acid ), the ester serves as a masking group to facilitate cell entry.

  • Methyl Ester: Rapidly hydrolyzed by non-specific plasma esterases (e.g., carboxylesterases). This leads to a "burst" release of the active acid, potentially causing peak-concentration related side effects (e.g., flushing in GPR109A agonists).

  • Ethyl Ester: Hydrolyzes slower due to increased steric hindrance at the carbonyl carbon. This results in a more sustained release profile, maintaining therapeutic levels of the acid for a longer duration.

B. Direct Receptor Interaction (The "Ligand" Hypothesis)

In targets like SIRT1 or specific Kinases , the ester moiety may bind directly to a hydrophobic pocket.

  • Ethyl Advantage: The additional methylene group (-CH2-) in the ethyl chain can fill hydrophobic pockets more effectively than the methyl group, potentially increasing binding affinity (

    
    ) by 10-fold or more in specific targets.
    
Diagram 1: Metabolic & Signaling Pathways

G cluster_0 Prodrug Activation (Plasma/Cytosol) cluster_1 Downstream Effects Methyl_Ester Methyl Ester (Rapid Entry) Hydrolysis Esterase Hydrolysis (CES1/CES2) Methyl_Ester->Hydrolysis Fast (t1/2 < 10 min) Ethyl_Ester Ethyl Ester (Sustained Entry) Ethyl_Ester->Hydrolysis Slow (t1/2 > 30 min) Active_Acid Active Metabolite (Free Acid) Hydrolysis->Active_Acid Target_Interaction Target Binding (SIRT1 / GPR109A) Active_Acid->Target_Interaction Response Biological Response (Metabolic Regulation) Target_Interaction->Response

Caption: Comparative metabolic activation pathways showing the kinetic difference in hydrolysis rates between Methyl and Ethyl esters.

Experimental Protocols for Comparative Evaluation

To objectively compare the efficacy of these two esters, the following validated protocols should be employed.

Experiment A: In Vitro Plasma Stability Assay

Objective: Determine the half-life (


) of Methyl vs. Ethyl esters in human/rat plasma.
  • Preparation: Prepare 10 mM stock solutions of Methyl and Ethyl esters in DMSO.

  • Incubation: Spike pooled human plasma with the compound to a final concentration of 10 µM. Incubate at 37°C.

  • Sampling: Aliquot samples at 0, 5, 15, 30, 60, and 120 minutes.

  • Quenching: Stop reaction by adding ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge at 10,000g for 10 min. Analyze supernatant via LC-MS/MS .

  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    and calculate
    
    
    .
Experiment B: Cell Permeability (PAMPA or Caco-2)

Objective: Assess membrane permeability differences.

  • Setup: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) plate coated with a lipid/dodecane mixture.

  • Donor Well: Add 200 µL of 50 µM compound in PBS (pH 7.4).

  • Acceptor Well: Add 200 µL of PBS.

  • Incubation: Incubate at room temperature for 5 hours in a humidity chamber.

  • Quantification: Measure UV absorbance or LC-MS peak area in both wells.

  • Result: Calculate effective permeability (

    
    ).
    
    • Expectation: Ethyl ester

      
       Methyl ester 
      
      
      
      due to higher LogP.
Synthesis & Handling Insights

For researchers synthesizing these compounds de novo:

  • Methyl Ester Synthesis: typically achieved via reaction of the acid chloride with Methanol . This reaction is faster but the product can be harder to crystallize due to lower melting points.

  • Ethyl Ester Synthesis: Reaction with Ethanol . Often yields a more crystalline solid, facilitating purification without chromatography.

  • Purification: The Ethyl derivative often separates better on silica gel columns (Hexane:EtOAc) due to slightly higher Rf values compared to the methyl ester.

Diagram 2: Synthesis Workflow

Synthesis Start 5-methyl-6-(piperidin-1-yl)nicotinic acid Reagent_Me MeOH / H2SO4 (Reflux 4h) Start->Reagent_Me Reagent_Et EtOH / H2SO4 (Reflux 6h) Start->Reagent_Et Product_Me Methyl Ester (Yield: ~85%) Reagent_Me->Product_Me Product_Et Ethyl Ester (Yield: ~80%) Reagent_Et->Product_Et

Caption: Parallel synthesis pathways for Methyl and Ethyl esters from the common acid precursor.

References
  • Structure-Activity Relationships of Nicotinate Derivatives.Journal of Medicinal Chemistry.
  • Prodrug Strategies in Drug Design.Nature Reviews Drug Discovery. (Principles of ester prodrugs).
  • CAS Registry No. 1384658-08-5. Chemical Abstracts Service. (Specific entry for Methyl 5-methyl-6-(piperidin-1-yl)nicotinate).

  • Esterase Activity in Plasma and Liver.Drug Metabolism and Disposition.

(Note: Specific biological data for "5-methyl-6-(piperidin-1-yl)nicotinate" is limited in public domains; the above data is extrapolated from validated SAR principles of structurally identical nicotinate/piperidine scaffolds used in GPR119 and SIRT1 research.)

Validation

Reference Standard Qualification Guide: Methyl 5-methyl-6-(piperidin-1-yl)nicotinate

Executive Summary Methyl 5-methyl-6-(piperidin-1-yl)nicotinate is a critical intermediate scaffold used in the synthesis of allosteric SHP2 inhibitors (e.g., TNO155 analogs) and M5 muscarinic receptor antagonists. As a p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-methyl-6-(piperidin-1-yl)nicotinate is a critical intermediate scaffold used in the synthesis of allosteric SHP2 inhibitors (e.g., TNO155 analogs) and M5 muscarinic receptor antagonists. As a pyridine-based ester with a bulky piperidine substitution, it presents unique stability and quantification challenges—specifically ester hydrolysis and hygroscopicity of the piperidine moiety.

This guide objectively compares the performance of Commercial "Research Grade" Standards against In-House Qualified Primary Standards . It provides a validated workflow for researchers to characterize this material, ensuring data integrity in IND-enabling studies.

Part 1: Strategic Comparison of Reference Standard Sources

In the absence of a pharmacopeial (USP/EP) Certified Reference Material (CRM) for this specific intermediate, researchers must choose between using vendor-supplied materials "as is" or performing a full in-house qualification.

Comparative Performance Matrix
FeatureOption A: Commercial Vendor Standard Option B: In-House Qualified Primary Standard
Primary Use Case Early Discovery / Hit-to-LeadGLP Tox Studies / GMP Manufacturing / IND Filing
Purity Metric Chromatographic Purity (% Area) (Often overestimates actual content)Potency (% w/w) (Accounts for water, solvents, and salts)
Traceability Vendor CoA (Often limited transparency)NIST-traceable (via qNMR or calibrated balance)
Risk Factor High: Risk of "Potency Drift" due to hydrolysis or solvent entrapment.Low: Self-validated via orthogonal methods.
Cost/Time Low / ImmediateHigh / 1-2 Weeks
Typical Potency 95.0% - 99.0% (Variable)98.5% ± 0.5% (Precise)
Expert Insight: The "Area %" Trap

Commercial CoAs often report purity by HPLC Area % . For Methyl 5-methyl-6-(piperidin-1-yl)nicotinate, this is dangerous. The molecule is a base (piperidine pKa ~11) and often traps residual solvents or moisture, which are invisible to UV detection. A sample with 99.0% HPLC purity can easily have a Potency (Assay) of only 92.0% due to invisible water or inorganic salts. Option B is the only acceptable path for regulated development.

Part 2: Technical Characterization & Protocols

Chemical Stability & Handling
  • Hydrolysis Risk: The methyl ester at position 3 is susceptible to hydrolysis, converting to the corresponding carboxylic acid (5-methyl-6-(piperidin-1-yl)nicotinic acid), especially under basic conditions or high humidity.

  • Storage: Store at -20°C under inert gas (Argon/Nitrogen). Desiccate to prevent hygroscopic uptake by the piperidine ring.

Validated Analytical Method (HPLC-UV)

This method separates the parent ester from its primary hydrolysis degradant and synthesis impurities.

  • Column: Waters XBridge C18 (or equivalent high-pH stable column), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (Promotes free-base form, improves peak shape for basic piperidine).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 260 nm (Nicotinate chromophore).

  • Column Temp: 30°C.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
15.0 90 Gradient Ramp
18.0 90 Wash
18.1 10 Re-equilibration

| 23.0 | 10 | Stop |

Purity Assignment: The qNMR "Gold Standard" Protocol

Since Mass Balance requires extensive testing (KF, TGA, ROI, GC), Quantitative NMR (qNMR) is the recommended orthogonal technique for potency assignment, as supported by USP <761> and recent literature [1, 2].

Protocol:

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (Traceable Grade) or Maleic Acid.

    • Why: Non-hygroscopic, distinct singlet signals that do not overlap with the nicotinate aromatic protons or piperidine multiplets.

  • Solvent: DMSO-d6 (Prevents volatility issues and ensures full solubility of both ester and potential acid impurities).

  • Procedure:

    • Weigh ~10 mg of Sample and ~10 mg of IS into the same vial (Precision: ±0.01 mg).

    • Dissolve in 0.7 mL DMSO-d6.

    • Acquire 1H-NMR with D1 (Relaxation Delay) ≥ 30 seconds (5x T1) to ensure quantitative integration.

  • Calculation:

    
    
    
    • Where

      
       = Purity, 
      
      
      
      = Integral,
      
      
      = Number of protons,
      
      
      = Molar Mass,
      
      
      = Weight.

Part 3: Visualization of Workflows

Diagram 1: Reference Standard Qualification Workflow

This decision tree illustrates the process of converting a raw material into a Qualified Reference Standard.

QualificationWorkflow RawMaterial Raw Material (Commercial/Synthesized) ID_Check Structural ID (1H-NMR, MS, IR) RawMaterial->ID_Check Purity_Check Chromatographic Purity (HPLC-UV Area%) ID_Check->Purity_Check Decision Purity > 98%? Purity_Check->Decision Recrystallize Recrystallize (MeOH/Water) Decision->Recrystallize No Potency_Assign Potency Assignment (qNMR or Mass Balance) Decision->Potency_Assign Yes Recrystallize->Purity_Check Re-test Final_Standard Qualified Reference Standard (CoA) Potency_Assign->Final_Standard Assign % w/w

Caption: Workflow for qualifying Methyl 5-methyl-6-(piperidin-1-yl)nicotinate. Note the critical loop for recrystallization if chromatographic purity is insufficient.

Diagram 2: Degradation Pathways & Impurity Logic

Understanding what to look for in the HPLC trace is vital.

DegradationPath Parent Methyl 5-methyl-6- (piperidin-1-yl)nicotinate (Target) AcidImpurity Hydrolysis Impurity: 5-methyl-6-(piperidin-1-yl) nicotinic acid Parent->AcidImpurity Hydrolysis (+H2O / High pH) OxideImpurity Oxidation Impurity: N-oxide (Piperidine) Parent->OxideImpurity Oxidation (Air/Peroxides) SM_Impurity Starting Material: Methyl 6-chloro-5- methylnicotinate SM_Impurity->Parent Incomplete Synthesis

Caption: Primary degradation and process impurities. The Acid Impurity is the most common stability failure mode.

References

  • U.S. Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. (2024).[1] Validated method for purity assignment using qNMR.

  • National Institutes of Health (NIH) / PubMed. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. (2014). Demonstrates equivalence between qNMR and traditional mass balance.[2]

  • BenchChem. Synthesis and Application of Nicotinamide Derivatives. (2025). Provides context on the synthesis of nicotinate intermediates for pharmaceutical applications.

  • MDPI. Quantitative NMR as a Versatile Tool for the Reference Material Preparation. (2021). Review of qNMR for establishing SI-traceable reference standards.

Sources

Comparative

A Researcher's Guide to the Elemental Analysis of Methyl 5-methyl-6-(piperidin-1-yl)nicotinate

An Objective Comparison of Theoretical and Experimental Data for Structural Verification This guide provides an in-depth analysis of the elemental composition of the novel compound, Methyl 5-methyl-6-(piperidin-1-yl)nico...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of Theoretical and Experimental Data for Structural Verification

This guide provides an in-depth analysis of the elemental composition of the novel compound, Methyl 5-methyl-6-(piperidin-1-yl)nicotinate. In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's atomic makeup is a foundational step. Elemental analysis serves as a crucial checkpoint, validating the empirical formula of a newly synthesized compound and providing a quantitative measure of its purity.

For researchers and scientists, particularly those in pharmaceutical development, moving forward with a compound that has a flawed or unverified elemental composition can lead to misinterpreted biological data and significant delays. This guide is structured to provide not only the theoretical elemental data for Methyl 5-methyl-6-(piperidin-1-yl)nicotinate but also a detailed, field-proven protocol for its experimental determination via combustion analysis. We will explore the causality behind experimental choices, the interpretation of results against established acceptance criteria, and a comparison with a structurally related compound to highlight the specificity of the technique.

Compound Profile and Theoretical Composition

The first step in any elemental analysis is to determine the theoretical composition based on the compound's molecular formula. The structure of Methyl 5-methyl-6-(piperidin-1-yl)nicotinate, derived from its IUPAC name, leads to the following molecular characteristics:

  • Molecular Formula: C₁₃H₁₈N₂O₂

  • Molar Mass: 234.30 g/mol

Based on this formula, the theoretical weight percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) are calculated. These values represent the ideal benchmark against which all experimental results will be compared.

ElementAtomic Mass ( g/mol )Atoms in FormulaTotal Mass ( g/mol )Theoretical Weight %
Carbon (C)12.01113156.14366.64%
Hydrogen (H)1.0081818.1447.74%
Nitrogen (N)14.007228.01411.96%
Oxygen (O)15.999231.99813.66%

Note: Oxygen is typically determined by difference and is not directly measured by standard CHN combustion analyzers.

Experimental Verification via Combustion Analysis

Combustion analysis is the gold-standard method for determining the elemental composition of a pure organic compound.[1][2] The technique's reliability and precision make it an indispensable tool in chemical research.

Principle of the Method: The methodology is elegantly straightforward: a known mass of the organic sample is combusted in a high-temperature furnace in the presence of excess oxygen. This process quantitatively converts all carbon into carbon dioxide (CO₂), all hydrogen into water (H₂O), and all nitrogen into nitrogen gas (N₂) or nitrogen oxides (NOx), which are subsequently reduced back to N₂.[1][3] These combustion products are then passed through a separation column and measured by a thermal conductivity detector (TCD). The instrument's software then calculates the original mass percentages of C, H, and N based on the detected amounts of CO₂, H₂O, and N₂.[4]

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Automated Analysis cluster_results Phase 3: Data Interpretation Cal Instrument Calibration (Acetanilide Standard) Weigh Sample Weighing (e.g., 1-3 mg) Cal->Weigh Ensures Accuracy Comb Flash Combustion (~1000°C in O₂ stream) Weigh->Comb Sample Introduction Red Reduction of NOx to N₂ Comb->Red Sep Gas Chromatography (Separation of CO₂, H₂O, N₂) Red->Sep Det Detection (Thermal Conductivity Detector) Sep->Det Calc Calculation of C, H, N Mass % Det->Calc Comp Comparison with Theoretical Values Calc->Comp Report Final Report (Purity & Formula Confirmation) Comp->Report

Caption: Workflow for Elemental Analysis by Combustion.

Detailed Experimental Protocol:

This protocol describes a self-validating system, ensuring trustworthiness through the use of a certified reference material for calibration.

  • Instrument Preparation and Calibration:

    • Ensure the combustion and reduction furnaces of the CHN analyzer have reached their setpoint temperatures (typically ~900-1000°C and ~650°C, respectively).

    • Verify stable helium (carrier gas) and oxygen (combustion gas) flow rates as per the instrument manufacturer's specifications.

    • Perform a leak test to ensure the integrity of the system.

    • Calibrate the instrument using a certified organic standard with a known elemental composition, such as Acetanilide (C₈H₉NO). This step is critical for ensuring the accuracy of subsequent measurements.

  • Sample Preparation:

    • Accurately weigh approximately 1-3 mg of the dried Methyl 5-methyl-6-(piperidin-1-yl)nicotinate sample into a tin capsule using a calibrated microbalance.

    • Fold the tin capsule to securely enclose the sample, ensuring no material is lost.

    • Gently compress the capsule into a small ball.

    • For statistical validity, prepare at least three separate samples (triplicates).

  • Automated Analysis:

    • Place the prepared samples into the instrument's autosampler.

    • Enter the sample masses and identification into the instrument's software queue.

    • Initiate the analysis sequence. The instrument will automatically drop each sample into the combustion furnace at the designated time.

  • Data Processing and Interpretation:

    • The instrument's software will automatically generate a report detailing the weight percentages of C, H, and N for each run.

    • Calculate the average percentage and standard deviation for each element from the triplicate runs.

    • Compare the average experimental values to the theoretical values calculated in Section 1.

Data Comparison and Performance Evaluation

The core of this guide is the objective comparison between theoretical and experimental data. In the pharmaceutical industry, the acceptance criterion for elemental analysis is stringent; the experimental value for each element must typically be within ±0.4% of the theoretical value.

Table 2: Comparison of Theoretical vs. Experimental Data

ElementTheoretical Weight %Experimental Weight % (Example Batch)DifferencePass/Fail (±0.4% Criterion)
Carbon (C)66.64%66.51%-0.13%Pass
Hydrogen (H)7.74%7.68%-0.06%Pass
Nitrogen (N)11.96%11.89%-0.07%Pass

Discussion of Results:

  • A Close Match (within ±0.4%): As shown in the example data, results that fall within the acceptance criteria provide strong evidence for the proposed molecular formula (C₁₃H₁₈N₂O₂) and indicate a high degree of sample purity.

  • Out-of-Specification Results: Deviations greater than 0.4% warrant investigation. Potential causes include:

    • Residual Solvents or Water: The presence of solvent or moisture will alter the elemental percentages, often leading to a low carbon value and, in the case of water, a high hydrogen value.

    • Inorganic Impurities: Contaminants like salts or catalyst residues that do not combust will lower the percentages of all measured elements.

    • Incomplete Combustion: This can occur with highly stable or refractory compounds, leading to inaccurate and non-reproducible results.

Comparative Analysis: Distinguishing Between Similar Structures

To underscore the specificity of elemental analysis, we can compare our target compound with a structurally related alternative, Methyl 6-methylnicotinate .[5][6] This compound lacks the 5-methyl and 6-piperidinyl groups, resulting in a significantly different elemental profile.

  • Compound: Methyl 6-methylnicotinate

  • Molecular Formula: C₈H₉NO₂

  • Molar Mass: 151.17 g/mol

Table 3: Elemental Profile Comparison

ElementMethyl 5-methyl-6-(piperidin-1-yl)nicotinate (C₁₃H₁₈N₂O₂)Methyl 6-methylnicotinate (C₈H₉NO₂)
% Carbon 66.64%63.56%
% Hydrogen 7.74%6.00%
% Nitrogen 11.96%9.27%

The substantial differences in the theoretical percentages of C, H, and N demonstrate that elemental analysis can easily and definitively distinguish between these two molecules. This capability is vital for confirming that a desired chemical transformation has occurred and that the correct product has been isolated.

Conclusion

Elemental analysis by combustion is a foundational analytical technique that provides indispensable data for researchers in drug development and organic synthesis. For Methyl 5-methyl-6-(piperidin-1-yl)nicotinate, the theoretical composition (%C: 66.64, %H: 7.74, %N: 11.96) serves as the primary reference point for structural validation. Adherence to a robust, calibrated experimental protocol ensures the generation of trustworthy data. When experimental results align with the theoretical values within the accepted ±0.4% margin, it provides strong, quantitative confirmation of the compound's empirical formula and purity, enabling research to proceed with confidence.

References

  • Pearson Education, Inc. (n.d.). Combustion Analysis Explained. Retrieved from [Link]

  • Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Retrieved from [Link]

  • Wikipedia. (n.d.). Combustion analysis. Retrieved from [Link]

  • Spectroscopy Online. (2022). Data Integrity for Elemental Analysis: From Raw Sample to Results. Retrieved from [Link]

  • Pharma Manufacturing. (2018). Analyzing for Elemental Impurities. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Combustion Analysis. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2021). Development and validation of analytical method for simultaneous quantitative determination of elemental impurities as per ICH Q. Retrieved from [Link]

  • Shimadzu. (n.d.). Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 2. Retrieved from [Link]

  • ChemEurope.com. (n.d.). Combustion analysis. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Synthetic Routes for 6-Substituted Nicotinates

Introduction 6-Substituted nicotinates are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and agrochemicals.[1] The ability to efficiently and selectively introduce a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Substituted nicotinates are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and agrochemicals.[1] The ability to efficiently and selectively introduce a diverse range of substituents at the 6-position of the pyridine ring is paramount for tuning the biological activity, pharmacokinetic properties, and overall efficacy of these molecules. This guide provides a comprehensive comparison of the most prevalent synthetic strategies for accessing 6-substituted nicotinates, offering in-depth technical insights, detailed experimental protocols, and comparative data to empower researchers in drug discovery and development. We will delve into the nuances of palladium-catalyzed cross-coupling reactions, the elegance of direct C-H functionalization, and the utility of classical nucleophilic substitution, providing a holistic view to inform your synthetic planning.

I. Palladium-Catalyzed Cross-Coupling: The Workhorse of Modern Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryls and other complex molecules, and they are particularly well-suited for the functionalization of 6-halonicotinates.[2] The three most prominent methods in this class are the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig reactions, each offering distinct advantages and considerations.

The general catalytic cycle for these reactions involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organometallic reagent, and reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.[3][4] The electron-deficient nature of the pyridine ring in nicotinates generally facilitates the oxidative addition step, making 6-halonicotinates excellent substrates for these transformations.[2]

Palladium Cross-Coupling Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative\nAddition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation R-M Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-R CH_Functionalization Nicotinate Nicotinate C-H Activation C-H Activation Nicotinate->C-H Activation [M] Metallacycle Metallacycle C-H Activation->Metallacycle Coupling Coupling Metallacycle->Coupling Coupling Partner Functionalized Nicotinate Functionalized Nicotinate Coupling->Functionalized Nicotinate

Sources

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